Taxuspine B
Description
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,32+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMXWLFXARITCC-CRMVJMMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Taxuspine B: A Technical Guide to its Natural Source, Isolation, and Biological Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxuspine B, a complex diterpenoid belonging to the taxane family, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its molecular mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is a naturally occurring phytochemical found in several species of the genus Taxus, commonly known as yews. The primary documented sources of this compound include:
-
Taxus cuspidata (Japanese Yew): This species is the most frequently cited natural source from which this compound was first isolated and characterized.[1] The stems and leaves of the Japanese yew are known to contain a variety of taxoids, including this compound.
-
Taxus yunnanensis (Yunnan Yew): Research has also identified this compound in the wood of Taxus yunnanensis.
-
Taxus mairei (Maire's Yew): The leaves and twigs of this species have been reported to contain this compound, among other taxanes.[1]
The concentration of this compound and other taxoids within these plants is typically low and can be influenced by factors such as the geographical location, age of the plant, and the specific plant part being analyzed (e.g., bark, leaves, or twigs).
Isolation and Purification of this compound: Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and purification of taxoids like this compound from Taxus plant material.
Caption: General workflow for the isolation of this compound.
Detailed Methodologies
2.2.1. Extraction
-
Preparation of Plant Material: The collected plant material (e.g., stems and leaves of Taxus cuspidata) is air-dried in a shaded, well-ventilated area to a constant weight. The dried material is then coarsely powdered using a mechanical grinder.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol or ethanol at room temperature. This can be achieved by maceration with periodic shaking for several days or through continuous extraction using a Soxhlet apparatus. The solvent-to-solid ratio is typically in the range of 10:1 (v/w).
2.2.2. Partitioning
-
Concentration: The resulting alcoholic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
-
Solvent-Solvent Partitioning: The concentrated extract is suspended in water and then partitioned successively with a series of organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Taxanes, including this compound, are typically enriched in the ethyl acetate fraction.
2.2.3. Chromatographic Purification
-
Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing polarity, typically using a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of compounds with TLC profiles similar to known taxanes are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
2.2.4. Final Purification and Characterization
The collected fraction containing this compound is concentrated to yield the purified compound. The purity and identity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data on Taxane Isolation
While specific yield and purity data for this compound are not extensively reported, the following tables provide contextual data on the typical yields and purities of other well-known taxanes isolated from Taxus species.
| Taxane | Taxus Species | Plant Part | Typical Yield (% of dry weight) |
| Paclitaxel | T. brevifolia | Bark | 0.007 - 0.01 |
| 10-Deacetylbaccatin III | T. baccata | Needles | 0.1 |
| Paclitaxel | T. cuspidata | Needles | 0.004 - 0.02 |
Table 1: Representative Yields of Major Taxanes from Taxus Species.
| Compound | Purification Method | Achieved Purity |
| 10-Deacetyltaxol (10-DAT) | Preparative HPLC | > 95% |
| Paclitaxel (PTX) | Preparative HPLC | > 99% |
Table 2: Purity of Taxanes Achieved by Preparative HPLC.
Molecular Mechanism of Action: Microtubule Stabilization
This compound, like other taxanes, is known to exhibit biological activity through its interaction with the cellular cytoskeleton, specifically by stabilizing microtubules. This mechanism is crucial for its potential as a cytotoxic agent.
Signaling Pathway Diagram
The following diagram illustrates the molecular mechanism of microtubule stabilization by taxanes.
References
Unveiling the Molecular Architecture of Taxuspine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxuspine B, a complex diterpenoid natural product isolated from the Japanese yew (Taxus cuspidata), stands as a molecule of significant interest within the scientific community. As a member of the taxane family, which includes the renowned anticancer drug paclitaxel (Taxol®), this compound exhibits compelling biological activities, most notably its taxol-like ability to inhibit the depolymerization of microtubules. This technical guide provides an in-depth exploration of the chemical structure of this compound, presenting a comprehensive summary of its spectroscopic data, a detailed account of its isolation, and an examination of its biological context. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Properties
This compound is a polycyclic diterpenoid characterized by a complex 6-8-6 tricyclic core, a hallmark of the taxane skeleton. Its chemical formula is C₃₅H₄₂O₁₀, corresponding to a molecular weight of 622.7 g/mol . The structure is extensively functionalized with various oxygen-containing groups, which contribute to its unique chemical properties and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₅H₄₂O₁₀ | [1] |
| Molecular Weight | 622.7 g/mol | [1] |
| CAS Number | 157414-05-6 | [1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data as reported in the seminal publication by Kobayashi et al. (1994).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are crucial for assigning the stereochemistry and connectivity of the atoms within this compound.
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Note: Detailed peak assignments for ¹H and ¹³C NMR were not available in the searched literature. The original 1994 publication by Kobayashi et al. would contain this specific data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Note: Specific IR absorption bands were not detailed in the available search results. This information would be present in the original characterization paper.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.
Table 5: Mass Spectrometric Data for this compound
| Technique | Ionization Mode | Observed m/z | Assignment |
| HR-FABMS | Positive | Data not available | [M+H]⁺ |
Note: The specific high-resolution mass spectrometry data, including the exact mass and fragmentation pattern, were not found in the searched abstracts. The primary literature is the source for this data.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound was first reported by Kobayashi et al. from the stems of the Japanese yew, Taxus cuspidata. The general procedure for isolating taxanes from Taxus species involves the following key steps:
dot
Caption: Generalized workflow for the isolation of this compound.
-
Extraction: The dried and ground stems of Taxus cuspidata are repeatedly extracted with methanol at room temperature. The combined methanol extracts are then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned with ethyl acetate. The organic layer, containing the less polar taxanes including this compound, is collected and concentrated.
-
Chromatographic Purification: The resulting ethyl acetate extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica Gel Column Chromatography: The extract is fractionated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC to yield pure this compound.
-
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant biological activity, particularly its ability to stabilize microtubules, a mechanism it shares with paclitaxel. This activity is crucial for its potential as an anticancer agent, as the stabilization of microtubules disrupts the process of cell division, leading to apoptosis in rapidly dividing cancer cells.
dot
References
An In-Depth Technical Guide to Taxuspine B (C35H42O10)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxuspine B, a complex diterpenoid with the molecular formula C35H42O10, is a naturally occurring taxane isolated from various species of the yew tree (Taxus). As a member of the taxane family, which includes the highly successful chemotherapeutic agent paclitaxel (Taxol®), this compound exhibits significant biological activity, primarily as a microtubule-stabilizing agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, mechanism of action, and its effects on cellular signaling pathways leading to apoptosis. Detailed experimental protocols for key biological assays are provided to facilitate further research and development of this promising natural product.
Introduction
The taxane family of diterpenoids, originally derived from the Pacific yew tree, Taxus brevifolia, represents a cornerstone in modern cancer chemotherapy.[1] Paclitaxel (Taxol®) and its semi-synthetic analogue docetaxel (Taxotere®) are widely used in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[2] Their primary mechanism of action involves the stabilization of microtubules, essential components of the cellular cytoskeleton.[3][4] This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2][3]
This compound is a naturally occurring taxoid found in species such as Taxus cuspidata (Japanese yew), Taxus baccata, and Taxus wallichiana.[5][6] It shares the characteristic taxane core structure and has demonstrated paclitaxel-like activity in preclinical studies.[3][7] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers investigating its potential as a therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C35H42O10 | [4][5] |
| Molecular Weight | 622.70 g/mol | [6] |
| CAS Number | 157414-05-6 | [4] |
| Appearance | Solid | [6] |
| Boiling Point (Predicted) | 709.1 ± 60.0 °C | [4] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 11.80 ± 0.70 | [4] |
Biological Activity and Mechanism of Action
Microtubule Stabilization
Similar to other taxanes, the principal mechanism of action of this compound is the disruption of microtubule function.[1][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial for various cellular processes, most notably cell division.[3] Taxanes bind to the β-tubulin subunit of the heterodimer, promoting the assembly of microtubules and stabilizing them by preventing depolymerization.[8] This hyper-stabilization of microtubules disrupts the delicate balance of microtubule dynamics required for the formation and function of the mitotic spindle during cell division.[4]
This compound has been shown to exhibit appreciable paclitaxel-like activity by reducing CaCl2-induced depolymerization of microtubules.[3][7] Calcium ions are known to induce microtubule depolymerization, and the ability of a compound to counteract this effect is a strong indicator of microtubule-stabilizing activity.[9]
Cytotoxicity
The stabilization of microtubules by this compound leads to cell cycle arrest in the G2/M phase, which ultimately induces apoptotic cell death.[3] this compound has demonstrated weak to moderate cytotoxicity against various cancer cell lines.
| Cell Line | IC50 / Inhibition | Reference |
| Murine Lymphoma L1210 | IC50 = 18 µg/mL | [3] |
| Human Epidermoid Carcinoma KB | 11.8% inhibition at 10 µg/mL | [3] |
| Human Epidermoid Carcinoma KB | 42.3% inhibition at 10 µg/mL (P-glycoprotein expressing) | [3] |
Signaling Pathways
The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. While specific studies on this compound are limited, the well-established mechanisms for other taxanes provide a strong framework for understanding its downstream effects.
Taxane-Induced Apoptosis Pathway
Taxane-induced microtubule disruption leads to mitotic arrest, which triggers a cascade of events culminating in apoptosis. A key event in this pathway is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[7][10]
Phosphorylation of Bcl-2 on serine residues (e.g., Ser70, Ser87) by stress-activated protein kinases such as ASK1 and JNK1, which are activated during G2/M arrest, abrogates its anti-apoptotic function.[6][7][11] This inactivation of Bcl-2 facilitates the release of pro-apoptotic factors from the mitochondria, leading to the activation of the caspase cascade and execution of apoptosis.[2]
P-glycoprotein (P-gp) Inhibition
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a common mechanism.[8] Some taxanes, including derivatives of Taxuspine C, have been shown to inhibit the function of P-gp.[12] This suggests a potential dual role for certain taxoids as both cytotoxic agents and MDR modulators. This compound has shown some activity in inhibiting the drug transport activity of P-glycoprotein in multidrug-resistant cells.[3]
Experimental Protocols
In Vitro Microtubule Depolymerization Assay
This protocol is adapted from methods used to assess the microtubule-stabilizing effects of taxanes.[3][7][9]
Objective: To determine the ability of this compound to inhibit calcium-induced depolymerization of microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Calcium Chloride (CaCl2) solution (100 mM)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Tubulin Polymerization:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Add 50 µL of the tubulin solution to each well of a pre-warmed (37°C) 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow for microtubule polymerization. Monitor polymerization by measuring fluorescence (Excitation: 360 nm, Emission: 420 nm) if a fluorescent reporter like DAPI is included.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, paclitaxel, and DMSO in pre-warmed General Tubulin Buffer.
-
Add 10 µL of the diluted compounds or vehicle control to the wells containing polymerized microtubules.
-
Incubate for 15 minutes at 37°C.
-
-
Induction of Depolymerization:
-
Add 10 µL of CaCl2 solution to each well to a final concentration of 4 mM to induce depolymerization.
-
Immediately begin monitoring the decrease in fluorescence or turbidity (at 340 nm) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of depolymerization for each condition.
-
Compare the rate of depolymerization in the presence of this compound to the vehicle control and the paclitaxel control. A slower rate of depolymerization indicates microtubule stabilization.
-
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of this compound against adherent (KB) and suspension (L1210) cancer cell lines.[3][13][14]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
KB and L1210 cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For KB cells (adherent): Seed 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for attachment.
-
For L1210 cells (suspension): Seed 10,000-20,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
This compound is a promising natural product with a well-defined mechanism of action as a microtubule-stabilizing agent, similar to clinically established taxanes. Its ability to induce apoptosis in cancer cells warrants further investigation. Future research should focus on a more comprehensive evaluation of its cytotoxic activity against a broader panel of cancer cell lines, including multidrug-resistant phenotypes. Elucidating the specific signaling pathways modulated by this compound and exploring its potential to overcome taxane resistance are critical next steps. Furthermore, medicinal chemistry efforts to synthesize analogues of this compound could lead to the development of novel anticancer agents with improved efficacy and pharmacological profiles. The detailed protocols provided in this guide offer a foundation for these future research endeavors.
References
- 1. Tubulin polymerization kinetics assay [bio-protocol.org]
- 2. A Comprehensive Review of Taxane Treatment in Breast Cancer: Clinical Perspectives and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. BCL-2 is phosphorylated and inactivated by an ASK1/Jun N-terminal protein kinase pathway normally activated at G(2)/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BCL-2 Is Phosphorylated and Inactivated by an ASK1/Jun N-Terminal Protein Kinase Pathway Normally Activated at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How calcium causes microtubule depolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of Bcl2 and regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Bcl2 phosphorylation by stress response kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. medchemexpress.com [medchemexpress.com]
The Discovery and History of Taxuspine B: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Taxuspine B, a complex diterpenoid belonging to the taxane family, has garnered interest within the scientific community for its biological activities, which are comparable to the renowned anti-cancer agent, paclitaxel (Taxol®). First isolated from the Japanese yew, Taxus cuspidata, in 1994, this compound has been a subject of study for its potential as a microtubule-stabilizing agent. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound, including detailed methodologies, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Isolation
Initial Discovery
This compound was first reported in 1994 by a research group led by Jun'ichi Kobayashi. It was isolated from the stems of the Japanese yew, Taxus cuspidata Sieb. et Zucc., a plant species that has proven to be a rich source of unique taxane diterpenoids[1]. The discovery was part of a broader investigation into the chemical constituents of this yew species, which also led to the identification of other related taxoids, such as Taxuspines A and C. This compound has also been identified in other yew species, including Taxus mairei[2].
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H42O10 | [1] |
| Molecular Weight | 622.7 g/mol | [1] |
| CAS Number | 157414-05-6 |
Experimental Protocol: Isolation of this compound
The following is a generalized protocol for the isolation of this compound from Taxus cuspidata, based on typical methods for natural product extraction and purification.
1.3.1. Extraction:
-
Dried and powdered stems of Taxus cuspidata are subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.
-
The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.
1.3.2. Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The taxoids, including this compound, are typically found in the chloroform or ethyl acetate fractions.
1.3.3. Chromatographic Purification:
-
The bioactive fraction is subjected to a series of chromatographic techniques for further purification.
-
Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the components.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water.
-
-
The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms in the molecule.
-
2D NMR (Two-Dimensional Nuclear Magnetic Resonance): Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would have been used to establish the complete carbon skeleton and the placement of functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
Structural Features
This compound possesses the characteristic 6-8-6 tricyclic taxane core. Its structure is distinguished by the presence of various functional groups, including acetate and cinnamoyl moieties, which contribute to its biological activity.
Biological Activity
This compound exhibits significant biological activity, primarily related to its interaction with the cellular cytoskeleton.
Microtubule Stabilization
Similar to paclitaxel, this compound has been shown to have a "taxol-like activity" by promoting the polymerization of tubulin and stabilizing microtubules. This activity was demonstrated through its ability to reduce the CaCl2-induced depolymerization of microtubules. The stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest and apoptosis.
Experimental Protocol: Inhibition of Ca²⁺-Induced Microtubule Depolymerization
This assay is a common method to assess the microtubule-stabilizing effects of taxane compounds.
3.2.1. Materials:
-
Purified tubulin
-
Polymerization buffer (e.g., PIPES buffer with GTP and MgCl₂)
-
This compound solution (in a suitable solvent like DMSO)
-
CaCl₂ solution
-
Spectrophotometer capable of measuring absorbance at 350 nm
3.2.2. Procedure:
-
Tubulin is polymerized in the polymerization buffer at 37°C, and the increase in turbidity is monitored at 350 nm until a plateau is reached, indicating the formation of microtubules.
-
The polymerized microtubules are then incubated with various concentrations of this compound or a vehicle control.
-
CaCl₂, a known microtubule-depolymerizing agent, is added to the microtubule solutions.
-
The decrease in absorbance at 350 nm, corresponding to microtubule depolymerization, is monitored over time.
-
The ability of this compound to inhibit this depolymerization is quantified by comparing the rate and extent of the absorbance decrease in the presence and absence of the compound.
Quantitative Biological Data
While extensive quantitative data for this compound is not widely published, related taxoids have demonstrated potent biological activities. For instance, Taxuspine D, a closely related compound, has been shown to markedly inhibit Ca²⁺-induced depolymerization of microtubules[3]. Further studies are required to determine the specific IC₅₀ values of this compound in various cancer cell lines and in microtubule polymerization assays.
Synthesis
The total synthesis of taxanes is a formidable challenge in organic chemistry due to their complex, densely functionalized, and stereochemically rich structures.
Total Synthesis of the Taxane Core
Numerous research groups have successfully completed the total synthesis of paclitaxel and other taxanes, demonstrating the feasibility of constructing the intricate taxane core through various innovative synthetic strategies[3][4][5][6]. These syntheses often involve complex ring-forming reactions and stereoselective transformations.
Total Synthesis of this compound
To date, a complete total synthesis of this compound has not been reported in the peer-reviewed literature. The development of a synthetic route to this compound would be a significant achievement, enabling the production of larger quantities for further biological evaluation and the synthesis of novel analogs with potentially improved therapeutic properties.
Conclusion and Future Perspectives
This compound remains an intriguing natural product with demonstrated taxol-like biological activity. Its discovery has contributed to the understanding of the vast chemical diversity within the Taxus genus. Future research efforts should focus on several key areas:
-
Quantitative Biological Evaluation: A thorough investigation of the cytotoxic effects of this compound against a panel of human cancer cell lines is needed to establish its potency and selectivity.
-
Total Synthesis: The development of a total synthesis of this compound would provide access to larger quantities of the compound for in-depth biological studies and facilitate the creation of novel analogs.
-
Mechanism of Action Studies: Further elucidation of the specific molecular interactions between this compound and tubulin, as well as its downstream signaling effects, will provide a more complete understanding of its biological activity.
The continued exploration of this compound and other related taxoids holds promise for the discovery of new and effective therapeutic agents for the treatment of cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Total synthesis of the complex taxane diterpene canataxpropellane | Semantic Scholar [semanticscholar.org]
- 4. Total synthesis of taxane terpenes: cyclase phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemists complete synthesis of molecule ‘at the limits of complexity’ | Research | Chemistry World [chemistryworld.com]
Spectroscopic and Mechanistic Insights into Taxuspine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for Taxuspine B, a natural taxoid with significant biological activity. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the chemical properties and mechanism of action of this compound. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines typical experimental protocols for its isolation and characterization, and visualizes its interaction with the P-glycoprotein (P-gp) signaling pathway.
Spectroscopic Data of this compound
This compound, isolated from the Japanese yew Taxus cuspidata, possesses the molecular formula C35H42O10, corresponding to a molecular weight of 622.7 g/mol [1]. The following tables summarize the key spectroscopic data for this compound.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition and confirming the molecular weight of novel compounds.
| Parameter | Value | Reference |
| Molecular Formula | C35H42O10 | [2] |
| Molecular Weight | 622.7 | [1] |
| Monoisotopic Mass | 622.2778 | [2] |
Detailed fragmentation data from tandem MS experiments are expected to be found in the primary literature (Kobayashi et al., 1994) but are not publicly available in the searched databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is indispensable for the structural elucidation of complex natural products like this compound. While a certificate of analysis confirms the ¹H-NMR spectrum is consistent with the structure, the detailed chemical shifts and coupling constants are found in specialized publications[1].
¹H-NMR Data (Predicted/Reported)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data unavailable in publicly accessible sources. Please refer to Kobayashi et al., Tetrahedron 50, 7401–7416 (1994) for detailed assignments. |
¹³C-NMR Data (Predicted/Reported)
| Carbon | Chemical Shift (δ, ppm) |
| Data unavailable in publicly accessible sources. Please refer to Kobayashi et al., Tetrahedron 50, 7401–7416 (1994) for detailed assignments. |
Experimental Protocols
The following sections describe the generalized experimental methodologies for the isolation and spectroscopic analysis of this compound, based on standard practices for taxane diterpenoids.
Isolation of this compound
The isolation of this compound from its natural source, Taxus cuspidata, typically involves a multi-step extraction and chromatographic process.
-
Extraction: The dried and powdered plant material (e.g., leaves, stems) is extracted with a polar solvent such as methanol.
-
Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common system is ethyl acetate and water, where taxoids are typically enriched in the organic phase.
-
Chromatography: The organic extract is further purified using a series of chromatographic techniques. This often includes:
-
Silica Gel Column Chromatography: To separate major classes of compounds.
-
Sephadex LH-20 Column Chromatography: For further purification and removal of pigments.
-
High-Performance Liquid Chromatography (HPLC): A final purification step, often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water gradient, to yield pure this compound.
-
Spectroscopic Analysis
The structural elucidation of the purified this compound is achieved through a combination of MS and NMR techniques.
-
Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition. Tandem MS (MS/MS) experiments are performed to obtain fragmentation patterns for structural confirmation.
-
NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Structural assignment is confirmed using 2D-NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Biological Activity and Signaling Pathway
This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that is overexpressed in many multidrug-resistant cancer cells. By inhibiting P-gp, this compound can increase the intracellular concentration of chemotherapeutic drugs, thereby restoring their efficacy.
P-glycoprotein Inhibition Pathway
The following diagram illustrates the mechanism of P-glycoprotein-mediated drug efflux and its inhibition by this compound.
In multidrug-resistant cancer cells, chemotherapeutic drugs that diffuse into the cell can bind to P-glycoprotein. This ATP-dependent pump then actively transports the drugs out of the cell, reducing their intracellular concentration and thus their cytotoxic effect. This compound acts as an inhibitor of P-glycoprotein, preventing the efflux of these chemotherapeutic agents. This leads to an accumulation of the anticancer drugs inside the cell, restoring their ability to induce apoptosis or cell cycle arrest.
Conclusion
This compound is a structurally complex taxoid with promising biological activity as a P-glycoprotein inhibitor. While detailed spectroscopic data is present in specialized literature, this guide provides a foundational understanding of its chemical and biological properties. Further research into its mechanism of action and potential synergistic effects with existing chemotherapeutics is warranted for its development as a potential adjuvant in cancer therapy.
References
The Evolving Landscape of Cancer Therapy: A Technical Guide to the Biological Activity of Novel Taxane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of novel taxane diterpenoid research, offering a comprehensive overview of their biological activity, mechanisms of action, and the experimental methodologies used to evaluate their efficacy. As the limitations of first-generation taxanes like paclitaxel and docetaxel, such as multidrug resistance and undesirable side effects, become more pronounced, the focus has shifted to the development of next-generation analogues with superior pharmacological profiles.[1][2] This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling pathways involved, serving as a vital resource for professionals in the field of oncology drug development.
Quantitative Assessment of Cytotoxicity
The antitumor activity of novel taxane diterpenoids is primarily evaluated through in vitro cytotoxicity assays, which determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). These assays are crucial for comparing the potency of new analogues against various cancer cell lines, including those that have developed resistance to traditional chemotherapeutic agents.
Table 1: In Vitro Cytotoxicity (IC50) of Novel Taxane Analogues Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ortataxel | MCF7 | Breast | 0.4 - 22 | [3] |
| MCF7/R (Resistant) | Breast | - | [3] | |
| SB-T-1216 | MDA-MB-435 | Breast | 0.6 | [4] |
| NCI/ADR-RES (Resistant) | Breast | 1.8 | [4] | |
| Paclitaxel (Reference) | MDA-MB-435 | Breast | 1 | [4] |
| NCI/ADR-RES (Resistant) | Breast | 300 | [4] | |
| Docetaxel (Reference) | MCF7 | Breast | 0.5 | [3] |
| 14-substituted taxanes | MCF7 | Breast | 0.4 - 22 | [3] |
| TPI-287 | 231-BR | Breast (Brain Metastasis) | Comparable to Paclitaxel | [5] |
Note: The IC50 values for Ortataxel and other 14-substituted taxanes in MCF7/R cells were not explicitly provided in the source material but were noted to have significantly lower resistance indices compared to paclitaxel and docetaxel.[3]
Core Mechanisms of Action
The primary mechanism of action for taxane diterpenoids is the stabilization of microtubules, which are essential components of the cellular cytoskeleton involved in mitosis.[6] By binding to the β-tubulin subunit of microtubules, taxanes disrupt their dynamic instability, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[7][8]
However, research into novel taxanes has revealed more complex and multifaceted mechanisms of action that contribute to their enhanced efficacy, particularly in drug-resistant cancers.
Overcoming Multidrug Resistance
A significant advantage of many novel taxanes is their ability to circumvent multidrug resistance (MDR), a common reason for the failure of chemotherapy. MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove drugs from the cancer cell.[2] Second-generation taxanes, such as Ortataxel, are designed to be poor substrates for these pumps, allowing them to accumulate within resistant cancer cells and exert their cytotoxic effects.[9]
Modulation of Signaling Pathways
Beyond their direct impact on microtubules, novel taxanes can modulate key signaling pathways that are crucial for cancer cell survival and proliferation.
The induction of apoptosis by taxanes is a complex process involving a cascade of molecular events. Disruption of microtubule dynamics triggers cell cycle arrest, which in turn activates apoptotic signaling pathways. This can involve the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.[7][10]
Caption: Taxane-Induced Apoptotic Pathway.
Recent studies have revealed a fascinating interplay between taxanes and the Hedgehog (HH) signaling pathway, which is known to regulate the proliferation and survival of cancer stem cells.[11] Exposure of breast cancer cells to docetaxel has been shown to induce the release of Sonic Hedgehog (SHH) ligand, leading to the activation of the HH pathway effector Gli-1.[11][12] While this activation may not directly sensitize the bulk of the tumor to chemotherapy, it appears to be crucial for the clonogenic growth and expansion of cancer stem-like populations following treatment.[11] This suggests that combining novel taxanes with Hedgehog pathway inhibitors could be a promising strategy to overcome resistance and prevent tumor recurrence.
References
- 1. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 2. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparison of Cell Death-inducing Effect of Novel Taxane SB-T-1216 and Paclitaxel in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPI-287, a new taxane family member, reduces the brain metastatic colonization of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ortataxel | C44H57NO17 | CID 6918412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Taxane-induced hedgehog signaling is linked to expansion of breast cancer stem-like populations after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Unraveling the Enigmatic Mechanism of Action of Taxuspine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxuspine B, a complex diterpenoid isolated from the yew tree (Taxus sp.), belongs to the taxane family of natural products, which includes the highly successful anticancer drug, paclitaxel. While structurally related to paclitaxel, this compound's precise mechanism of action remains a subject of ongoing investigation, with evidence pointing towards multiple potential biological activities. This technical guide provides a comprehensive overview of the hypothesized mechanisms of action of this compound, focusing on its role as a microtubule stabilizing agent and its potential as a modulator of multidrug resistance. Furthermore, we explore the speculative involvement of this compound in key cellular signaling pathways, namely NF-κB and JAK/STAT. This document is intended to serve as a resource for researchers and drug development professionals, providing available data, detailed experimental protocols for further investigation, and visual representations of the core biological processes.
Primary Hypothesized Mechanism: Microtubule Stabilization
The most prominently suggested mechanism of action for this compound is its "taxol-like" activity, which involves the stabilization of microtubules.[1] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by alternating phases of polymerization and depolymerization, is critical for their function. By binding to the β-tubulin subunit of the microtubule polymer, taxanes shift the equilibrium towards polymerization, leading to the formation of hyper-stable, non-functional microtubules. This disruption of microtubule dynamics ultimately arrests the cell cycle and induces apoptosis.
Quantitative Data on Microtubule Stabilization
Table 1: Qualitative Assessment of this compound's Microtubule Stabilizing Activity
| Compound | Activity | Assay | Reference |
| This compound | Appreciable reduction of depolymerization | CaCl2-induced microtubule depolymerization | [1] |
Experimental Protocol: In Vitro Microtubule Polymerization Assay
This protocol describes a standard method to assess the effect of a compound on tubulin polymerization, which can be adapted to quantify the activity of this compound.
Objective: To determine the effect of this compound on the rate and extent of tubulin polymerization in vitro.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
96-well microplates
-
Temperature-controlled spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare stock solutions of this compound and paclitaxel in DMSO. Create a serial dilution to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the desired concentrations of this compound, paclitaxel, or DMSO vehicle to the wells.
-
Add General Tubulin Buffer to each well.
-
Initiate the polymerization reaction by adding the tubulin and GTP solution to each well. The final concentration of tubulin should be approximately 1 mg/mL and GTP should be 1 mM.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Alternatively, a fluorescence-based assay using a fluorescent reporter that binds to polymerized tubulin can be used.
-
-
Data Analysis:
-
Plot the absorbance (or fluorescence) as a function of time for each concentration of this compound.
-
Determine the effect of this compound on the initial rate of polymerization and the maximum polymer mass.
-
Signaling Pathway Diagram: Microtubule Stabilization
Secondary Hypothesized Mechanism: P-glycoprotein Inhibition and Reversal of Multidrug Resistance
Several taxane analogues have been shown to inhibit P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance (MDR) in cancer cells.[2] While direct evidence for this compound is limited, the activity of structurally related compounds suggests that this compound may also function as a P-gp inhibitor. This would represent a distinct and potentially synergistic mechanism to its cytotoxic effects.
Quantitative Data on P-glycoprotein Inhibition
Direct IC50 values for P-gp inhibition by this compound are not available. However, a simplified analogue of the related Taxuspine X has demonstrated potent P-gp inhibitory activity.
Table 2: P-glycoprotein Inhibitory Activity of a Taxuspine X Analogue
| Compound | IC50 (M) | Cell Line | Assay | Reference |
| Taxuspine X Analogue (Compound 6) | 7.2 x 10⁻⁶ | Not specified | Not specified | [2][3][4] |
| Taxuspine X Analogue (Compound 7) | 2.4 x 10⁻⁵ | Not specified | Not specified | [2] |
Experimental Protocol: Rhodamine 123 Efflux Assay
This protocol outlines a common method to assess P-gp inhibition by measuring the intracellular accumulation of the fluorescent P-gp substrate, rhodamine 123.
Objective: To determine the ability of this compound to inhibit P-gp-mediated efflux of rhodamine 123 in a P-gp overexpressing cell line.
Materials:
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES)
-
Parental cancer cell line (e.g., OVCAR-8)
-
Rhodamine 123
-
This compound
-
Verapamil (positive control)
-
Cell culture medium
-
PBS (Phosphate-buffered saline)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Culture: Culture the P-gp overexpressing and parental cell lines to 80-90% confluency.
-
Compound Incubation:
-
Harvest and resuspend the cells in fresh medium.
-
Incubate the cells with various concentrations of this compound, verapamil, or vehicle control for 1 hour at 37°C.
-
-
Rhodamine 123 Loading:
-
Add rhodamine 123 to a final concentration of 1 µM to all cell suspensions.
-
Incubate for a further 30-60 minutes at 37°C.
-
-
Washing and Analysis:
-
Wash the cells twice with ice-cold PBS to remove extracellular rhodamine 123.
-
Resuspend the cells in fresh PBS.
-
Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity for each condition.
-
An increase in intracellular rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.
-
Determine the IC50 value of this compound for P-gp inhibition.
-
Diagram: P-glycoprotein Inhibition
Speculative Mechanisms: Modulation of NF-κB and JAK/STAT Signaling
While direct evidence is lacking, other natural products isolated from Taxus species have been shown to modulate inflammatory signaling pathways such as NF-κB and JAK/STAT. It is therefore plausible that this compound could exert some of its biological effects through these pathways. These hypotheses warrant further investigation.
Potential Involvement in NF-κB Signaling
The NF-κB pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in many diseases, including cancer. Some natural compounds can inhibit NF-κB activation, thereby reducing pro-inflammatory and pro-survival signaling.
Potential Involvement in JAK/STAT Signaling
The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in cell growth, differentiation, and immune responses.[5] Aberrant JAK/STAT signaling is a hallmark of many cancers. Inhibition of this pathway is a validated therapeutic strategy.
Experimental Workflow: Investigating Signaling Pathway Modulation
Conclusion
The mechanism of action of this compound is likely multifaceted. The strongest current evidence points towards a "taxol-like" activity involving the stabilization of microtubules, a hallmark of the taxane class of compounds. Additionally, based on the activity of related taxanes, a compelling hypothesis is that this compound may also inhibit the P-glycoprotein efflux pump, thereby overcoming multidrug resistance. The potential for this compound to modulate key cancer-related signaling pathways such as NF-κB and JAK/STAT remains speculative but presents an exciting avenue for future research. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for further elucidating the complex and promising biological activities of this intriguing natural product.
References
- 1. abmole.com [abmole.com]
- 2. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
Preliminary Cytotoxicity Screening of Taxuspine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxuspine B is a taxoid-class diterpenoid isolated from yew species such as the Japanese yew, Taxus cuspidata. Like other taxanes, such as the prominent anticancer drug paclitaxel (Taxol®), this compound possesses a complex chemical structure centered on a taxane core. Preliminary studies indicate that this compound exhibits cytotoxic properties and shares a mechanism of action with paclitaxel, primarily through the stabilization of microtubules, leading to mitotic arrest and subsequent apoptotic cell death. This guide provides a technical overview of the preliminary cytotoxicity data available for this compound, detailed experimental protocols for its assessment, and an examination of the pertinent signaling pathways involved in its mode of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against several cancer cell lines. The available data, while limited, suggests selective bioactivity. Quantitative results are summarized in Table 1.
| Cell Line | Cell Type | Assay | Parameter | Value | Concentration | Reference |
| L1210 | Murine Lymphoma | Not Specified | IC50 | 18 µg/mL | - | [1] |
| KB | Human Epidermoid Carcinoma | Not Specified | % Inhibition | 11.8% | 10 µg/mL | [1] |
| KB | Human Epidermoid Carcinoma | Not Specified | % Inhibition | 42.3% | 10 µg/mL | [1] |
| Table 1: Summary of In Vitro Cytotoxicity Data for this compound |
Experimental Protocols
The following section details a standard methodology for assessing the in vitro cytotoxicity of a compound like this compound, based on the widely used MTT assay.
MTT Cell Viability Assay
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan crystals. The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., L1210, KB, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density using a hemocytometer. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve of compound concentration versus percentage cell viability.
Experimental Workflow Diagram
Mechanism of Action & Signaling Pathways
This compound is reported to have paclitaxel-like activity, which strongly implies its primary mechanism of action is the disruption of microtubule dynamics.[1] Taxanes bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the normal dynamic instability required for mitotic spindle formation, leading to a prolonged blockage of cells in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[2]
Several key signaling pathways are implicated in the cellular response to taxane-induced mitotic arrest.
Intrinsic Apoptosis Pathway
The prolonged mitotic arrest triggers the intrinsic (or mitochondrial) pathway of apoptosis. This is largely regulated by the Bcl-2 family of proteins.
-
Pro-apoptotic proteins (Bax, Bak): Are upregulated or activated, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Anti-apoptotic proteins (Bcl-2, Bcl-xL): Are inhibited. Taxanes can induce the phosphorylation of Bcl-2, which inactivates its protective function.
-
Cytochrome c Release: MOMP allows for the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates.
Stress-Activated Signaling Pathways
Mitotic arrest is a significant cellular stressor that activates various kinase signaling cascades.
-
c-Jun N-terminal Kinase (JNK) Pathway: Both paclitaxel and another microtubule inhibitor, vinblastine, are known to activate the JNK pathway, which plays a crucial role in mediating cell death. However, the downstream signaling can differ; for instance, vinblastine-induced death is AP-1 dependent, whereas paclitaxel's can be AP-1 independent. JNK activation is a key event in the commitment to apoptosis following microtubule disruption.
-
NF-κB Signaling Pathway: Terpenoids from Taxus species have been shown to inhibit the NF-κB signaling pathway.[3] This pathway is critical in regulating inflammation and cell survival. Inhibition of NF-κB activation can sensitize cancer cells to apoptosis, suggesting a potential dual mechanism for taxoids: inducing mitotic arrest while simultaneously blocking pro-survival signals.[3]
Conclusion and Future Directions
This compound demonstrates cytotoxic activity in preliminary screenings, with a mechanism of action consistent with other taxane-class compounds. Its ability to stabilize microtubules and induce apoptosis makes it a compound of interest for further oncological research.
Future work should focus on:
-
Broader Screening: Evaluating the cytotoxicity of this compound against a wider panel of human cancer cell lines, including those with multidrug resistance, to determine its spectrum of activity and potential therapeutic niches.
-
Mechanism Elucidation: Conducting detailed molecular studies to confirm the specific signaling pathways modulated by this compound, particularly its effects on the JNK and NF-κB pathways, and to compare its molecular signature directly with that of paclitaxel.
-
In Vivo Studies: If in vitro potency is confirmed, progressing to preclinical animal models to assess efficacy, pharmacokinetics, and toxicity.
This guide provides a foundational framework for professionals in drug development to understand and build upon the existing knowledge of this compound's cytotoxic properties.
References
- 1. Taxuspinananes A and B, new taxoids from Taxus cuspidata var. nana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) [mdpi.com]
- 3. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Taxuspine B Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taxuspine B, a complex diterpenoid isolated from the yew tree (Taxus species), belongs to the taxane family of natural products. While taxanes like Paclitaxel are renowned for their potent anticancer activity via microtubule stabilization, the complete target profile of many other taxanes, including this compound, remains to be fully elucidated. This technical guide provides a comprehensive in silico workflow for the prediction and validation of molecular targets for this compound. The methodologies outlined herein are designed to accelerate drug discovery and development by providing a rational, computer-aided approach to target identification and mechanism-of-action studies. This document details a multi-faceted strategy encompassing reverse docking, pharmacophore modeling, and machine learning-based approaches, and is supplemented with protocols for experimental validation.
Introduction
Natural products have historically been a rich source of therapeutic agents. The taxane family, in particular, has yielded some of the most effective chemotherapeutic drugs to date. This compound, a member of this family, has shown biological activity, including taxol-like effects on microtubule depolymerization. However, a comprehensive understanding of its molecular interactions is crucial for harnessing its full therapeutic potential. In silico target prediction methods offer a rapid and cost-effective means to generate hypotheses about the molecular targets of a compound, which can then be prioritized for experimental validation.
This guide presents a structured, multi-pronged in silico approach to predict the biological targets of this compound. By integrating data from various computational methods, we can increase the confidence in our predictions. Furthermore, we provide detailed protocols for key experimental validation techniques to confirm the computationally-derived hypotheses.
In Silico Target Prediction Workflow
A robust in silico target prediction strategy for a natural product like this compound involves the synergistic use of multiple computational techniques. Each method leverages different principles to identify potential protein targets.
Figure 1: In Silico Target Prediction Workflow for this compound.
Data Preparation
2.1.1. Ligand Preparation
The initial step involves obtaining a high-quality 3D structure of this compound. This can be sourced from databases like PubChem (if available) or generated from its 2D structure and optimized using computational chemistry software.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.
2.1.2. Target Database Preparation
A comprehensive library of potential protein targets is required. This can be curated from databases such as the Protein Data Bank (PDB).
-
Action: Download a curated set of human protein structures from the PDB. This can be a subset of druggable proteins or the entire human proteome for a broader screen.
-
Preprocessing: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
Reverse Docking
Reverse docking is a computational technique that docks a single ligand against a library of protein targets to predict its binding affinity to each.[2]
Protocol: Reverse Docking with AutoDock Vina
-
Prepare Ligand: Convert the energy-minimized this compound structure to the PDBQT format using AutoDock Tools. This format includes atomic charges and defines rotatable bonds.
-
Prepare Receptors: Convert the preprocessed protein structures from the target database to the PDBQT format.
-
Define Binding Site: For each receptor, define a search space (grid box) that encompasses the entire protein to allow for blind docking. A typical approach is to create a grid box centered on the protein with dimensions large enough to accommodate the ligand.
-
Run Docking: Use AutoDock Vina to dock the this compound PDBQT file against each receptor PDBQT file.[3]
-
Command Line Example: vina --receptor protein.pdbqt --ligand taxuspineB.pdbqt --center_x
--center_y --center_z --size_x --size_y --size_z --out protein_out.pdbqt --log protein_log.txt -
Parameters:
-
--exhaustiveness: Controls the thoroughness of the search (a value of 8 is a good starting point).
-
--num_modes: The number of binding modes to generate (e.g., 10).
-
-
-
Analyze Results: Rank the protein targets based on the predicted binding affinity (in kcal/mol) of the top-scoring binding mode.
Pharmacophore-Based Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.[4]
Protocol: Ligand-Based Pharmacophore Model Generation and Screening
-
Feature Definition: Identify the key pharmacophoric features of this compound, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.
-
Model Generation: Generate a 3D pharmacophore model based on the low-energy conformation of this compound using software like Discovery Studio or MOE.
-
Database Screening: Screen a 3D conformer database of known protein active sites or a database of protein structures against the generated pharmacophore model.
-
Rank Targets: Rank the protein targets based on how well their binding sites fit the pharmacophore query.
Machine Learning-Based Prediction
Machine learning models trained on large datasets of known drug-target interactions can predict novel interactions.[5]
Protocol: Using a Pre-trained Drug-Target Interaction Model
-
Input Representation: Convert the SMILES string or molecular graph of this compound into a feature vector.
-
Target Representation: Obtain sequence or structural feature vectors for the proteins in the target database.
-
Prediction: Input the ligand and target feature vectors into a pre-trained machine learning model (e.g., a graph convolutional network or a deep neural network) to predict the probability of interaction.
-
Rank Targets: Rank the potential targets based on the predicted interaction scores.
Hit Prioritization and Downstream Analysis
After generating lists of potential targets from each in silico method, the next step is to consolidate these results and prioritize candidates for experimental validation.
Consensus Scoring
Since each method has its own strengths and weaknesses, a consensus approach can improve the reliability of the predictions.
-
Rank Aggregation: Combine the rankings from reverse docking, pharmacophore screening, and machine learning models. Targets that consistently rank high across multiple methods are considered high-confidence predictions.
-
Data Fusion: Develop a scoring function that integrates the output scores from each method to generate a unified ranking.
Pathway and Gene Ontology (GO) Analysis
To understand the potential biological impact of this compound, the high-confidence predicted targets can be analyzed for their involvement in specific signaling pathways and biological processes.
-
Tools: Use tools like DAVID, Metascape, or Reactome to perform pathway and GO enrichment analysis on the list of prioritized targets.
-
Interpretation: This analysis can reveal if the predicted targets are enriched in pathways related to known taxane mechanisms (e.g., cell cycle, apoptosis, microtubule dynamics) or suggest novel mechanisms of action.
Quantitative Data Summary
The following tables summarize known and predicted bioactivity data for taxanes, providing a reference for comparison.
Table 1: IC50 Values of Taxanes in Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | MDA-MB-231 | 0.3 - 5000 | [5] |
| Paclitaxel | ZR75-1 | - | [6] |
| Docetaxel | CAOV-3 | 0.8 - 1.7 | [7] |
| Docetaxel | OVCAR-3 | 0.7 - 1.8 | [7] |
| Paclitaxel | SK-BR-3 | ~10 | [8] |
| Paclitaxel | T-47D | ~5 | [8] |
Table 2: P-glycoprotein (P-gp) Inhibition Data
| Compound | Assay | IC50 (µM) | Reference |
| Verapamil | Rhodamine 123 efflux | ~5 | [9] |
| Cyclosporin A | Rhodamine 123 efflux | ~1 | [9] |
| Quinine Homodimer Q2 | Paclitaxel efflux | 3.6 | [10] |
| Ketoconazole | Edoxaban transport | 0.244 | [11] |
Experimental Validation Protocols
Computationally predicted targets must be validated through experimental assays. The following are detailed protocols for commonly used validation techniques.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the binding kinetics and affinity of a small molecule to a protein in real-time.[12]
Protocol: SPR for this compound-Target Interaction
-
Chip Preparation: Immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.
-
Ligand Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.
-
Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units, RU).
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
References
- 1. Taxuspine F | C28H38O10 | CID 44567149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Hyperparameter Tuning? - Hyperparameter Tuning Methods Explained - AWS [aws.amazon.com]
- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Taspine | C20H19NO6 | CID 215159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Screening potential P-glycoprotein inhibitors by combination of a detergent-free membrane protein extraction with surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Taxuspine B: A Technical Review of its Anti-Cancer and Multidrug Resistance Reversal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxuspine B is a naturally occurring taxoid isolated from the Japanese yew, Taxus cuspidata.[1][2][3] As a member of the taxane family of diterpenoids, it shares a common chemical scaffold with the highly successful anti-cancer drug, paclitaxel (Taxol®).[4][5] While exhibiting some cytotoxic activity, this compound and its analogs have garnered significant interest for their potential to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological activity, mechanism of action, and the experimental methodologies used for its characterization.
Core Biological Activity
This compound demonstrates two primary biological activities of therapeutic interest: direct cytotoxicity against cancer cell lines and the ability to inhibit P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.
Cytotoxicity
This compound has shown modest cytotoxic effects against murine lymphoma L1210 and human epidermoid carcinoma KB cells. The reported half-maximal inhibitory concentration (IC50) and percentage inhibition values are summarized in the table below.
| Cell Line | Organism | Cancer Type | IC50 | Concentration for Inhibition | % Inhibition | Reference |
| L1210 | Murine | Lymphoma | 18 µg/mL | - | - | [1][2] |
| KB | Human | Epidermoid Carcinoma | - | 10 µg/mL | 42.3% | [1] |
| KB | Human | Epidermoid Carcinoma | - | 10 µg/mL | 11.8% | [1] |
P-glycoprotein Inhibition and Reversal of Multidrug Resistance
| Compound | Target | IC50 | Reference |
| Simplified Taxuspine X Analog (Compound 6) | P-glycoprotein | 7.2 µM (7.2 x 10⁻⁶ M) | [4][6][7][8][9] |
Mechanism of Action
Microtubule Stabilization
Similar to paclitaxel, this compound exhibits a Taxol-like activity by promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[1][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), cell structure, and intracellular transport. The stabilization of microtubules by this compound disrupts the dynamic equilibrium between tubulin dimers and microtubules, leading to mitotic arrest and ultimately, apoptotic cell death.[5] The primary binding site for taxanes is on the β-tubulin subunit of the microtubule polymer.[5]
A key experimental method to assess this activity is the inhibition of CaCl2-induced microtubule depolymerization.[1][3]
P-glycoprotein Inhibition
The inhibition of P-glycoprotein by taxuspine analogs is a critical mechanism for overcoming multidrug resistance. The workflow for assessing this activity typically involves measuring the accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, in MDR cancer cells.
Experimental Protocols
Cytotoxicity Assay (General Protocol)
While the specific details for the L1210 and KB cell assays with this compound are not fully described in the reviewed literature, a general protocol for determining cytotoxicity using an MTT assay is provided below.
-
Cell Seeding: Seed cells (e.g., L1210 or KB) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Inhibition of CaCl2-induced Microtubule Depolymerization
This assay assesses the ability of a compound to stabilize microtubules against a depolymerizing agent.
-
Tubulin Polymerization: Polymerize purified tubulin in a suitable buffer (e.g., PIPES buffer) containing GTP at 37°C to form microtubules.
-
Compound Incubation: Incubate the pre-formed microtubules with this compound or a control compound (e.g., paclitaxel) for a set time at 37°C.
-
Induction of Depolymerization: Induce microtubule depolymerization by adding a solution of CaCl2 to the mixture.
-
Monitoring Depolymerization: Monitor the extent of depolymerization over time by measuring the decrease in turbidity (light scattering) of the solution at 340 nm using a spectrophotometer.
-
Data Analysis: Compare the rate and extent of depolymerization in the presence of this compound to the control to determine its microtubule-stabilizing activity.
Isolation and Structure Elucidation
This compound is isolated from the stems and leaves of Taxus cuspidata.[1] The structural elucidation of taxoids like this compound is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry.[10][11][12][13]
Synthesis
The total synthesis of complex taxanes is a significant challenge in organic chemistry. While the reviewed literature contains information on the synthesis of simplified, non-natural taxane analogs designed to mimic the P-glycoprotein inhibitory activity of compounds like Taxuspine X, a specific and complete synthetic route for this compound was not identified.[4]
Conclusion
This compound is a promising natural product with a dual mechanism of action that includes both direct cytotoxicity through microtubule stabilization and the potential to reverse multidrug resistance by inhibiting P-glycoprotein. While its cytotoxic potency is less than that of paclitaxel, its role as an MDR modulator warrants further investigation. The development of synthetic analogs based on the taxuspine scaffold could lead to novel therapeutic agents that can enhance the efficacy of existing chemotherapies and combat drug resistance in cancer. Further research is needed to fully elucidate the structure-activity relationships of this compound and its derivatives and to establish their in vivo efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.com [invivochem.com]
- 3. abmole.com [abmole.com]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - figshare - Figshare [figshare.com]
- 10. Isolation, structure elucidation and approaches to the partial synthesis of new taxol analogs [vtechworks.lib.vt.edu]
- 11. researchgate.net [researchgate.net]
- 12. NMR spectroscopic search module for Spektraris, an online resource for plant natural product identification--Taxane diterpenoids from Taxus × media cell suspension cultures as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isolation and structure elucidation of new taxoids from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Taxuspine B Microtubule Polymerization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxanes are a class of diterpenoid compounds that exhibit potent anticancer activity by targeting microtubules. The prototypical taxane, Paclitaxel, is a widely used chemotherapeutic agent that functions by stabilizing microtubules, leading to the disruption of mitotic spindle formation and subsequent cell cycle arrest and apoptosis.[1] Taxuspine B, a naturally occurring taxane found in species of the yew tree (Taxus), is structurally related to Paclitaxel.[2] The evaluation of this compound's effect on microtubule polymerization is a critical step in elucidating its mechanism of action and potential as a therapeutic agent.
This document provides a detailed protocol for an in vitro fluorescence-based microtubule polymerization assay to assess the activity of this compound. This assay monitors the polymerization of tubulin into microtubules in the presence of a test compound. For microtubule-stabilizing agents like taxanes, an increase in the rate and extent of polymerization is expected.
Principle of the Assay
This protocol utilizes a fluorescence-based assay to monitor microtubule polymerization. The assay relies on a fluorescent reporter molecule that preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence signal. This change in fluorescence is directly proportional to the mass of the microtubule polymer and is measured over time to determine the kinetics of polymerization. The assay can be used to determine the effect of compounds that either enhance or inhibit microtubule assembly.
Data Presentation
The following table provides a template for summarizing quantitative data obtained from the microtubule polymerization assay for this compound and control compounds. Note: Specific experimental values for this compound are not currently available in the public domain and should be determined experimentally.
| Compound | Concentration (µM) | Vmax (RFU/min) | Lag Time (min) | Max Polymer Mass (RFU) | EC50 (µM) |
| Vehicle Control (DMSO) | - | Experimental Value | Experimental Value | Experimental Value | - |
| Paclitaxel (Positive Control) | 1 | Experimental Value | Experimental Value | Experimental Value | ~0.1 - 1 |
| 5 | Experimental Value | Experimental Value | Experimental Value | ||
| 10 | Experimental Value | Experimental Value | Experimental Value | ||
| This compound | 1 | Experimental Value | Experimental Value | Experimental Value | To be determined |
| 5 | Experimental Value | Experimental Value | Experimental Value | ||
| 10 | Experimental Value | Experimental Value | Experimental Value | ||
| Nocodazole (Negative Control) | 10 | Experimental Value | Experimental Value | Experimental Value | ~0.5 |
RFU = Relative Fluorescence Units
Experimental Protocols
Materials and Reagents
-
Purified Tubulin: >99% pure, lyophilized powder (from bovine or porcine brain)
-
GTP (Guanosine-5'-triphosphate): 100 mM stock solution in water
-
General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
Fluorescent Reporter: DAPI (4',6-diamidino-2-phenylindole) or a commercially available reporter from a kit
-
This compound: Stock solution in DMSO
-
Paclitaxel: Positive control, stock solution in DMSO
-
Nocodazole: Negative control (inhibitor), stock solution in DMSO
-
DMSO (Dimethyl sulfoxide): Anhydrous, for dissolving compounds
-
Glycerol: For enhancing polymerization (optional)
-
96-well, black, flat-bottom microplates: Low-binding surface recommended
-
Temperature-controlled fluorescence plate reader
Reagent Preparation
-
Tubulin Solution (e.g., 4 mg/mL): Reconstitute lyophilized tubulin on ice with ice-cold G-PEM buffer to the desired concentration. Keep on ice and use within a short period to avoid denaturation.
-
GTP Working Solution (10 mM): Dilute the 100 mM GTP stock solution 1:10 with G-PEM buffer. Prepare fresh.
-
Fluorescent Reporter Stock Solution: Prepare a stock solution of the fluorescent reporter (e.g., 1 mM DAPI in water). Store protected from light.
-
Compound Dilutions: Prepare a series of dilutions of this compound, Paclitaxel, and Nocodazole in G-PEM buffer from the DMSO stock solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
Assay Protocol: Fluorescence-Based Microtubule Polymerization
-
Prepare the Reaction Mix: On ice, prepare a master mix containing G-PEM buffer, tubulin, and the fluorescent reporter. The final concentrations in the assay will typically be in the range of 2-4 mg/mL for tubulin and 5-10 µM for the fluorescent reporter.
-
Aliquot Compounds: Add the diluted test compounds (this compound), positive control (Paclitaxel), negative control (Nocodazole), and vehicle control (DMSO in G-PEM) to the appropriate wells of a pre-chilled 96-well plate.
-
Initiate Polymerization: To initiate the polymerization reaction, add GTP to the tubulin-containing master mix (final concentration of 1 mM). If using, also add glycerol at this stage (final concentration of 5-10%).
-
Dispense Reaction Mix: Immediately dispense the complete reaction mix into the wells of the 96-well plate containing the pre-aliquoted compounds.
-
Data Acquisition: Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the this compound microtubule polymerization assay.
Signaling Pathway of Microtubule-Stabilizing Agents
Caption: Hypothesized signaling pathway for this compound as a microtubule-stabilizing agent.
References
Application Note and Protocols for P-glycoprotein Inhibition Assay Using Taxuspine D
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that belongs to the ATP-binding cassette (ABC) transporter superfamily.[1][2] It plays a crucial role in protecting cells from toxic xenobiotics and is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and kidney proximal tubules.[2][3][4] However, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy by actively pumping a wide range of anticancer drugs out of the cell.[2][5][6][7] This makes P-gp a significant target for the development of inhibitor drugs that can reverse MDR and restore the efficacy of chemotherapeutic agents.[2][6]
Taxanes, a class of diterpenoids originally derived from yew trees (Taxus species), are potent anticancer agents. Interestingly, some taxane derivatives, such as Taxuspine X and its analogues, have been identified as inhibitors of P-gp, suggesting their potential use as MDR reversal agents.[8][9][10][11] This application note provides a detailed protocol for assessing the P-gp inhibitory activity of a related compound, Taxuspine D, using a cell-based Calcein-AM assay.
Assay Principle
The Calcein-AM assay is a rapid, sensitive, and high-throughput method for measuring P-gp activity.[12][13][14] Calcein-AM is a non-fluorescent, lipophilic compound that can readily diffuse across the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic molecule calcein.[13][15] Calcein itself is a substrate for P-gp and is actively transported out of cells overexpressing the pump, resulting in low intracellular fluorescence.[13] In the presence of a P-gp inhibitor, the efflux of calcein is blocked, leading to its accumulation inside the cells and a corresponding increase in fluorescence intensity.[13][16] The degree of fluorescence is therefore directly proportional to the extent of P-gp inhibition.
P-gp Efflux Mechanism and Inhibition
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by a compound like Taxuspine D.
Caption: Mechanism of P-gp drug efflux and inhibition.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. (Example) |
| P-gp overexpressing cell line (e.g., K562/MDR) | ATCC | CRL-9594 |
| Parental sensitive cell line (e.g., K562) | ATCC | CCL-243 |
| Taxuspine D | N/A | (Requires custom synthesis or specialized supplier) |
| Verapamil (Positive Control) | Sigma-Aldrich | V4629 |
| Calcein-AM | Thermo Fisher Scientific | C3100MP |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Black, clear-bottom 96-well plates | Corning | 3603 |
| Fluorescence Microplate Reader | (e.g., BMG LABTECH, Tecan) | N/A |
Experimental Workflow
The following diagram outlines the workflow for the Calcein-AM P-gp inhibition assay.
Caption: Experimental workflow for the Calcein-AM assay.
Detailed Experimental Protocol
6.1. Cell Culture
-
Culture P-gp overexpressing cells (e.g., K562/MDR) and the corresponding parental sensitive cells (e.g., K562) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days to maintain logarithmic growth.
6.2. Assay Procedure
-
Harvest cells and adjust the cell density to 5 x 10^4 cells/mL in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate. This corresponds to 5,000 cells per well.[13]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of Taxuspine D and the positive control, Verapamil, in assay buffer (e.g., PBS or serum-free medium). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (DMSO only) must be included.
-
After the 24-hour incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions (or vehicle/positive control) to the respective wells.
-
Pre-incubate the plate for 15-30 minutes at 37°C.[17]
-
Prepare a working solution of Calcein-AM in assay buffer at a final concentration of 0.25 µM.[16]
-
Add 50 µL of the Calcein-AM working solution to each well.
-
Incubate the plate for 15-30 minutes at 37°C, protected from light.[17]
-
After incubation, wash the cells twice with 100 µL of ice-cold PBS to remove extracellular Calcein-AM.[13]
-
Add 100 µL of fresh PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]
Data Presentation and Analysis
7.1. Calculation of Percent Inhibition
The percentage of P-gp inhibition can be calculated using the following formula:
% Inhibition = [ (F_test - F_min) / (F_max - F_min) ] * 100
Where:
-
F_test is the fluorescence intensity in the presence of the test compound (Taxuspine D).
-
F_min is the fluorescence intensity of the vehicle-treated P-gp overexpressing cells (minimum fluorescence).
-
F_max is the fluorescence intensity in the presence of a saturating concentration of a potent P-gp inhibitor like Verapamil (maximum fluorescence).
7.2. Determination of IC50
The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that causes 50% inhibition of P-gp activity. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
7.3. Representative Data
The following table shows hypothetical data for the P-gp inhibitory activity of Taxuspine D.
| Taxuspine D Conc. (µM) | Mean Fluorescence | % Inhibition |
| 0 (Vehicle) | 1500 | 0 |
| 0.1 | 2500 | 12.5 |
| 0.5 | 4500 | 37.5 |
| 1.0 | 7500 | 75.0 |
| 5.0 | 9000 | 93.8 |
| 10.0 | 9400 | 98.8 |
| Verapamil (50 µM) | 9500 | 100 |
Interpretation of Results
A dose-dependent increase in fluorescence intensity in the P-gp overexpressing cells treated with Taxuspine D indicates its P-gp inhibitory activity. The calculated IC50 value provides a quantitative measure of its potency as a P-gp inhibitor. A lower IC50 value signifies higher potency. It is also important to assess the effect of the compound on the parental cell line to rule out any non-specific effects on cell viability or fluorescence that are independent of P-gp inhibition. An ideal P-gp inhibitor should show significant activity in the P-gp overexpressing cells with minimal effect on the parental cells. The results of this assay can guide further studies to evaluate the potential of Taxuspine D as an agent to reverse multidrug resistance in cancer therapy.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. The Role of P-Glycoprotein (P-gp) in Cancer Multidrug Resistance (MDR): Challenges for Inhibiting P-gp in the Context of Overcoming MDR | Journal of Pharmaceutical Research International [journaljpri.com]
- 3. tandfonline.com [tandfonline.com]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. P-glycoproteins and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Cell Viability Assays with Taxuspine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxuspine B is a member of the taxane family of diterpenoids, a class of compounds originally isolated from plants of the Taxus genus.[1] Well-known taxanes, such as Paclitaxel, are potent anticancer agents that function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[2][3] These compounds are crucial in the treatment of various cancers. The evaluation of the cytotoxic effects of novel taxanes like this compound on cancer cells is a critical step in preclinical drug development. Cell viability assays, such as MTT and XTT, are fundamental tools for this purpose, providing quantitative data on a compound's ability to inhibit cell proliferation or induce cell death.
Data Presentation
As of the latest literature review, specific IC50 values for this compound from MTT or XTT assays on various cancer cell lines have not been published. Researchers utilizing the following protocols will be able to generate such data. For comparative purposes, IC50 values for crude extracts of Taxus sumatrana have been reported to be in the range of 4.08 to 13.74 µg/mL against HELA, T47D, and MCF-7/HER2 cell lines, demonstrating potent cytotoxic activity.[4] For the well-studied taxane, Paclitaxel, IC50 values are typically in the nanomolar range against various cancer cell lines.[5]
Table 1: Hypothetical Data Table for IC50 Values of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 72 | Data to be determined |
| A549 | Lung Carcinoma | MTT | 72 | Data to be determined |
| HeLa | Cervical Adenocarcinoma | XTT | 48 | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | XTT | 48 | Data to be determined |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well plates
-
Adherent or suspension cancer cell lines
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell viability. In this assay, the tetrazolium salt XTT is reduced to a water-soluble formazan product by metabolically active cells.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Complete cell culture medium
-
96-well plates
-
Adherent or suspension cancer cell lines
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the different concentrations of this compound to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C and 5% CO2. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used for background subtraction.
-
Data Analysis: Determine the percentage of cell viability for each this compound concentration compared to the control and calculate the IC50 value.
Visualizations
Experimental Workflows
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for XTT Cell Viability Assay.
Signaling Pathway
The primary mechanism of action for cytotoxic taxanes involves their interaction with microtubules, leading to the induction of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice: Synergistic Effect between Paclitaxel and Flavonoids or Lignoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro synergy of paclitaxel (Taxol) and vinorelbine (navelbine) against human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effect of Taxuspine B on Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential of Taxuspine B as a modulator of multidrug resistance (MDR) in cancer cells. The protocols and methodologies are based on established techniques for evaluating inhibitors of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells. While direct quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the well-documented MDR reversal activity of its close structural analogues, Taxuspine C and Taxuspine X.[1][2][3][4] It is anticipated that this compound will exhibit a similar mechanism of action.
Introduction to this compound and Multidrug Resistance
Multidrug resistance is a significant impediment to the success of cancer chemotherapy.[2][4] The most common mechanism of MDR is the overexpression of P-glycoprotein (P-gp), which actively pumps a wide range of anticancer drugs out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[2][4]
Taxanes, a class of diterpenoids originally isolated from the yew tree (Taxus species), are potent anticancer agents.[2] While paclitaxel (Taxol®) is a well-known member of this family, other non-cytotoxic taxoids have been shown to inhibit P-gp and reverse MDR.[1][2][4] this compound, a taxane diterpenoid isolated from Taxus cuspidata, is a promising candidate for MDR modulation. Its analogues, Taxuspine C and X, have demonstrated significant P-gp inhibitory activity, suggesting that this compound may also function as an MDR reversal agent.[1][2][3][4]
This document outlines the essential in vitro assays to characterize the effect of this compound on P-gp-mediated MDR.
Data Presentation: Efficacy of Taxuspine Analogues in MDR Reversal
The following tables summarize the quantitative data reported for Taxuspine C and a simplified analogue of Taxuspine X, which serve as a reference for the expected activity of this compound.
Table 1: Reversal of Drug Resistance by Taxuspine C in KB-C2 Cells
| Chemotherapeutic Agent | IC50 in KB-C2 Cells (µg/mL) | IC50 in KB-C2 Cells + 10 µM Taxuspine C (µg/mL) | Fold Reversal of Resistance |
| Colchicine | 0.28 | 0.0054 | 51.9 |
| Vincristine | 0.45 | 0.012 | 37.5 |
| Doxorubicin | 2.5 | 0.15 | 16.7 |
Data extracted from studies on Taxuspine C, a close analogue of this compound.[5]
Table 2: P-glycoprotein Inhibitory Activity of Taxuspine X Analogue
| Compound | P-gp Inhibition IC50 (µM) |
| Simplified Taxuspine X Analogue (Compound 6) | 7.2 |
| Verapamil (Positive Control) | 1.5 |
Data from a study on a structurally simplified, non-natural analogue of Taxuspine X.[2][6]
Experimental Protocols
Cell Viability Assay to Determine Reversal of Resistance
This protocol determines the ability of this compound to sensitize MDR cancer cells to a conventional chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., KB-C2, NCI/ADR-RES) and its drug-sensitive parental cell line (e.g., KB-3-1, OVCAR-8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin, Vincristine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed the MDR and parental cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Prepare a fixed, non-toxic concentration of this compound (e.g., 1 µM, 5 µM, 10 µM). This concentration should be determined beforehand by assessing the cytotoxicity of this compound alone.
-
Treat the cells with the chemotherapeutic agent alone or in combination with this compound. Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) from the dose-response curves.
-
Calculate the fold reversal (FR) of resistance: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent + this compound.
-
Drug Accumulation and Efflux Assay (Rhodamine 123 Assay)
This assay directly measures the effect of this compound on the efflux function of P-gp using a fluorescent substrate, Rhodamine 123.
Materials:
-
MDR and parental cell lines
-
Complete cell culture medium
-
This compound
-
Rhodamine 123
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in serum-free medium.
-
Drug Incubation:
-
Pre-incubate the cells with this compound (at a non-toxic concentration) or a positive control inhibitor for 30-60 minutes at 37°C.
-
Add Rhodamine 123 (final concentration ~1 µM) and incubate for another 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Analysis (Accumulation):
-
Resuspend the cells in cold PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
-
Analysis (Efflux):
-
After the accumulation step, resuspend the cells in fresh, pre-warmed medium with or without this compound.
-
Incubate for another 30-60 minutes to allow for drug efflux.
-
Wash the cells with ice-cold PBS.
-
Analyze the remaining intracellular fluorescence by flow cytometry. A slower decrease in fluorescence in the presence of this compound indicates inhibition of efflux.
-
P-glycoprotein (P-gp) ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates. Inhibitors of P-gp can modulate this activity.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from MDR cells)
-
This compound
-
Verapamil (control substrate)
-
Sodium orthovanadate (Na3VO4) (P-gp ATPase inhibitor)
-
ATP
-
Phosphate detection reagent (e.g., malachite green-based reagent)
-
96-well plates
-
Plate reader
Protocol:
-
Assay Setup:
-
In a 96-well plate, add P-gp membrane vesicles.
-
Add this compound at various concentrations.
-
Include control wells:
-
Basal control (no compound)
-
Stimulated control (with Verapamil)
-
Inhibited control (with Na3VO4)
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate at 37°C for a set time (e.g., 20-30 minutes) during which ATP is hydrolyzed.
-
Stop Reaction & Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent.
-
Incubate at room temperature for color development.
-
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Data Analysis:
-
Subtract the absorbance of the inhibited control (Na3VO4) from all other readings to determine the P-gp-specific ATPase activity.
-
Plot the ATPase activity as a function of this compound concentration to determine if it stimulates or inhibits the P-gp ATPase activity.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound in reversing P-gp-mediated multidrug resistance.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the reversal of drug resistance using a cell viability assay.
Experimental Workflow: Rhodamine 123 Accumulation Assay
Caption: Workflow for the Rhodamine 123 accumulation assay to measure P-gp efflux activity.
References
- 1. Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of multidrug resistance by taxuspine C and other taxoids from Japanese yew - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Protocol for the Solubilization of Taxuspine B for In Vitro Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taxuspine B is a naturally occurring taxoid compound isolated from plants of the Taxus genus. Like other members of the taxane family, such as Paclitaxel, this compound exhibits biological activity primarily through its interaction with microtubules. Understanding the precise protocol for dissolving and handling this compound is critical for ensuring the accuracy and reproducibility of in vitro experimental results. This document provides a detailed protocol for the solubilization of this compound for use in a variety of in vitro studies, including cytotoxicity assays and microtubule polymerization experiments.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro activity of this compound.
| Cell Line | Assay Type | Parameter | Value |
| Murine Lymphoma L1210 | Cytotoxicity | IC50 | 18 µg/mL[1] |
| Human Epidermoid Carcinoma KB | Cytotoxicity | % Inhibition (at 10 µg/mL) | 11.8% and 42.3% (in different experimental instances)[1] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol is based on the known solubility characteristics of similar taxane compounds, such as Paclitaxel, which is soluble in DMSO at approximately 5 mg/mL.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Preparation of Stock Solution (10 mM in DMSO):
-
Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 622.7 g/mol . To prepare a 10 mM stock solution, dissolve 6.227 mg of this compound in 1 mL of DMSO.
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gentle warming in a water bath at 37°C for 5-10 minutes can be applied. Vortex again after warming.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Preparation of Working Solutions:
-
For cell-based assays, it is crucial to minimize the final concentration of DMSO in the culture medium, as it can be toxic to cells (typically kept below 0.5%).
-
Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium or assay buffer immediately before use.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 1 µL of the 10 mM stock to 99 µL of culture medium).
-
Storage and Handling:
-
Stock Solution: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions of this compound for extended periods.
Mandatory Visualization
Experimental Workflow for Dissolving this compound
Caption: Workflow for the preparation of this compound solutions.
Signaling Pathway of this compound
Caption: this compound's mechanism of action and potential signaling.
References
Application Note: High-Content Screening for Characterizing the Bioactivity of Taxuspine B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taxuspine B is a taxoid, a class of natural products derived from plants of the Taxus genus, commonly known as yew trees[1][2][3]. This family of compounds, which includes the well-known anticancer drug Paclitaxel (Taxol), is renowned for its unique mechanism of action involving the stabilization of microtubules[4][5]. By binding to β-tubulin, taxanes promote the assembly of microtubules and suppress their dynamics, which are essential for cell division. This disruption of microtubule function leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces programmed cell death (apoptosis)[6][7]. Given that this compound exhibits "taxol-like activity," it is a promising candidate for further investigation as a potential therapeutic agent[1].
This application note provides a detailed protocol for a multiparametric HCS assay designed to evaluate the bioactivity of this compound. The assay simultaneously quantifies the compound's impact on cell viability, cell cycle progression, and apoptosis.
High-Content Screening Workflow
The general workflow for a high-content screening experiment involves several automated and integrated steps, from cell preparation to data analysis[8][12]. This process allows for the efficient and reproducible evaluation of compound effects across large sample sets.
Taxane Mechanism of Action
Taxanes exert their anticancer effects by targeting microtubule dynamics. This pathway provides multiple phenotypic endpoints that can be measured using HCS.
References
- 1. abmole.com [abmole.com]
- 2. mdpi.com [mdpi.com]
- 3. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Anticancer activity of an extract from needles and twigs of Taxus cuspidata and its synergistic effect as a cocktail with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 9. sonraianalytics.com [sonraianalytics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. blog.biobide.com [blog.biobide.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Tubulin Polymerization Kinetics with Taxuspine B
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for studying the kinetics of in vitro tubulin polymerization in the presence of Taxuspine B, a taxane natural product. This compound is known to exhibit Taxol-like activity by promoting microtubule assembly and stability.[1] This document outlines the theoretical background, mechanism of action, experimental procedures, and data analysis for characterizing the effects of this compound on tubulin polymerization dynamics. The provided protocols are designed for researchers in cell biology, pharmacology, and cancer drug development.
Introduction: Tubulin Polymerization and Microtubule-Targeting Agents
Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function. This process, known as dynamic instability, is a key target for a class of anticancer drugs.
Microtubule-stabilizing agents, such as the well-known drug paclitaxel (Taxol®), function by binding to tubulin and shifting the equilibrium towards microtubule polymerization. This action suppresses microtubule dynamics, leading to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells. This compound is a taxoid that, like paclitaxel, is expected to enhance tubulin polymerization and stabilize microtubules. This document provides the necessary protocols to quantify this activity.
Mechanism of Action: Taxane-Site Binders
Taxanes bind to a specific pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[2] This binding event stabilizes the microtubule structure by strengthening the interactions between adjacent tubulin dimers within the protofilaments and promoting lateral contacts between protofilaments.[2][3] This stabilization counteracts the natural tendency of GDP-tubulin within the microtubule lattice to adopt a curved conformation that leads to depolymerization. By promoting a "straight" conformation, taxanes like this compound lower the critical concentration of tubulin required for polymerization and enhance the overall polymer mass.[4][5]
Caption: Mechanism of microtubule stabilization by this compound.
In Vitro Tubulin Polymerization Assay: Principles and Expected Outcomes
The in vitro tubulin polymerization assay is a common method to screen for and characterize compounds that affect microtubule dynamics. The assay monitors the assembly of purified tubulin into microtubules over time. This process can be measured by the increase in light scattering (turbidity) as tubulin dimers polymerize into larger microtubule structures. The absorbance is typically measured at 340 or 350 nm in a temperature-controlled spectrophotometer.[6]
A typical polymerization curve exhibits three phases:
-
Nucleation (Lag Phase): An initial slow phase where tubulin dimers associate to form small oligomeric "seeds" or nuclei.
-
Elongation (Growth Phase): A rapid increase in turbidity as tubulin dimers are added to the ends of the nuclei, leading to microtubule elongation.
-
Steady State (Plateau Phase): The rate of polymerization equals the rate of depolymerization, resulting in no net change in the total microtubule polymer mass.
Expected Effects of this compound:
-
Decreased Lag Phase: By stabilizing the initial tubulin oligomers, this compound is expected to accelerate the nucleation process, thus shortening the lag time.
-
Increased Polymerization Rate: The rate of the elongation phase (the slope of the curve) is expected to increase as this compound promotes the addition of tubulin subunits.
-
Increased Maximum Polymer Mass: By lowering the critical concentration of tubulin required for assembly, this compound will lead to a higher overall amount of polymerized tubulin at steady state, resulting in a higher plateau.[4][5]
Experimental Protocols
This section provides a detailed protocol for conducting an in vitro tubulin polymerization assay to evaluate the effect of this compound.
Reagent Preparation
-
Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., bovine brain tubulin) is recommended. Reconstitute lyophilized tubulin on ice in General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice and use within one hour.
-
General Tubulin Buffer (GAB) / PEM Buffer (Example): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[4] Filter and degas the buffer before use. Store at 4°C.
-
GTP Stock Solution: 100 mM GTP in distilled water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C. Further dilutions should be made in General Tubulin Buffer.
-
Control Compounds (Optional):
-
Positive Control: Paclitaxel (10 mM stock in DMSO).
-
Negative Control (Inhibitor): Vinblastine or Nocodazole (10 mM stock in DMSO).
-
Vehicle Control: DMSO.
-
Tubulin Polymerization Assay Procedure
The following protocol is designed for a 96-well microplate format and a spectrophotometer capable of reading absorbance at 340 nm at 37°C.
-
Pre-warm the Spectrophotometer: Set the plate reader to 37°C well in advance of the experiment to ensure temperature stability.[4] It is critical to pre-warm the microplate as well.[4]
-
Prepare Reaction Mixtures on Ice: In microcentrifuge tubes on ice, prepare the reaction mixtures. For a final volume of 100 µL per well:
-
Tubulin Solution: Add the required volume of General Tubulin Buffer and GTP stock (for a final concentration of 1 mM GTP) to the tubulin stock to achieve the desired final tubulin concentration (e.g., 3 mg/mL).
-
Compound Dilutions: Prepare serial dilutions of this compound in General Tubulin Buffer at 10x the final desired concentration. Also prepare 10x solutions for controls (Paclitaxel, vehicle).
-
-
Assay Plate Setup:
-
Add 10 µL of the 10x compound dilutions (this compound, controls) to the appropriate wells of the pre-warmed 96-well plate.[4]
-
To initiate the polymerization, quickly and carefully add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down a few times, avoiding bubbles.
-
-
Data Acquisition:
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Data Analysis
-
Blank Subtraction: Subtract the absorbance of a well containing buffer and the compound (but no tubulin) from the experimental wells.
-
Plotting: Plot the corrected absorbance at 340 nm versus time for each concentration of this compound and controls.
-
Parameter Extraction:
-
Lag Time (t_lag): The time before a significant increase in absorbance is observed.
-
Maximum Polymerization Rate (V_max): The steepest slope of the polymerization curve, calculated from the linear portion of the elongation phase.
-
Maximum Polymer Mass (A_max): The absorbance value at the steady-state plateau.
-
Critical Concentration (Cc): Determined by polymerizing varying concentrations of tubulin in the presence of a fixed concentration of this compound and plotting the A_max against the tubulin concentration. The x-intercept of this plot gives the critical concentration.
-
Data Presentation: Example Kinetic Data
| Compound | Concentration (µM) | Lag Time (min) | Vmax (mOD/min) | Max Polymer Mass (OD) | Critical Concentration (µM) |
| Vehicle (DMSO) | 0.1% | 15.2 ± 1.5 | 10.5 ± 0.8 | 0.25 ± 0.02 | 10.0 ± 1.0 |
| Paclitaxel | 0.1 | 10.1 ± 1.1 | 15.2 ± 1.0 | 0.35 ± 0.03 | 7.5 ± 0.8 |
| Paclitaxel | 1.0 | 4.5 ± 0.5 | 25.8 ± 1.9 | 0.48 ± 0.04 | 3.2 ± 0.4 |
| Paclitaxel | 10.0 | < 2.0 | 38.1 ± 2.5 | 0.55 ± 0.05 | 1.1 ± 0.2 |
Note: This is illustrative data based on the known effects of paclitaxel.[4][5] Actual values will depend on specific experimental conditions (e.g., tubulin concentration, purity, buffer composition).
Troubleshooting
-
No Polymerization in Control:
-
Check tubulin activity. Ensure it was stored correctly and used promptly after reconstitution.
-
Verify GTP was added and is not degraded.
-
Confirm the temperature is at 37°C.
-
-
High Background Absorbance:
-
The compound may be precipitating. Centrifuge the compound dilutions before adding them to the plate. Check solubility in the assay buffer.
-
Tubulin may have aggregated during storage. Centrifuge the tubulin solution at 4°C for 10 minutes before use to remove small aggregates.
-
-
Inconsistent Results:
-
Ensure accurate and consistent pipetting, especially when adding the cold tubulin solution to initiate the reaction.
-
Avoid introducing air bubbles into the wells.
-
Use a fresh aliquot of tubulin for each experiment.
-
Conclusion
The in vitro tubulin polymerization assay is a robust method for characterizing the activity of microtubule-targeting agents like this compound. By quantifying the effects on the kinetics of tubulin assembly, researchers can determine the potency and mechanism of action of novel compounds, providing valuable data for drug development and fundamental cell biology research.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Taxol binds to polymerized tubulin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of paclitaxel on critical nucleation concentration of tubulin and its effects thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Microtubule Bundling Following Taxuspine B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxuspine B is a taxane diterpene isolated from plants of the Taxus genus, such as Taxus cuspidata[1][2]. Like other members of the taxane family, such as paclitaxel, this compound is expected to exhibit potent microtubule-stabilizing activity. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Microtubule-stabilizing agents bind to the β-tubulin subunit of the microtubule polymer, promoting tubulin polymerization and suppressing microtubule dynamics. This disruption of the normal microtubule equilibrium can lead to the formation of stable microtubule bundles, mitotic arrest, and ultimately, apoptosis in proliferating cells.
These application notes provide a detailed protocol for utilizing Western blotting to quantify the extent of microtubule bundling in cells treated with this compound. By separating the cellular tubulin pool into soluble (unpolymerized) and polymerized (including bundled) fractions, researchers can assess the dose-dependent effect of this compound on microtubule stabilization. This method is crucial for characterizing the mechanism of action of novel taxanes and for developing new anti-cancer therapeutics.
Key Experimental Principles
The protocol is based on the differential solubility of tubulin monomers and polymers in a microtubule-stabilizing buffer. Following cell lysis in this buffer, the polymerized microtubules (including bundles) can be pelleted by ultracentrifugation, while the soluble tubulin dimers remain in the supernatant. The relative amounts of tubulin in each fraction are then quantified by Western blot analysis. An increase in the polymerized tubulin fraction in this compound-treated cells compared to control cells indicates an increase in microtubule bundling and stabilization.
Quantitative Data Summary
The following table represents expected quantitative data from a Western blot analysis of cells treated with increasing concentrations of this compound for 24 hours. The data is normalized to the total protein concentration and expressed as a fold change relative to the untreated control.
| Treatment Concentration (nM) | Polymerized α-Tubulin (Fold Change) | Soluble α-Tubulin (Fold Change) | Acetylated α-Tubulin (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 10 | 1.8 | 0.7 | 1.5 |
| 50 | 3.2 | 0.4 | 2.8 |
| 100 | 4.5 | 0.2 | 4.1 |
Note: This data is representative and may vary depending on the cell line and experimental conditions.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of microtubule bundling.
Detailed Experimental Protocols
Materials and Reagents
-
Cell line (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Microtubule-Stabilizing Buffer (MSB): 80 mM PIPES (pH 6.8), 1 mM MgCl₂, 1 mM EGTA, 30% (v/v) glycerol, 0.5% (v/v) Triton X-100, protease and phosphatase inhibitor cocktail.
-
Laemmli sample buffer (4x)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer: 5% non-fat dry milk in TBST
-
Primary antibodies:
-
Rabbit anti-α-tubulin
-
Mouse anti-acetylated α-tubulin
-
Rabbit anti-GAPDH (loading control for total cell lysate)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
Protocol
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations of 10, 50, and 100 nM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Replace the medium in each well with the appropriate this compound dilution or vehicle control.
-
Incubate the cells for 24 hours.
2. Cellular Fractionation:
-
After incubation, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold Microtubule-Stabilizing Buffer (MSB) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge the lysates at 100,000 x g for 30 minutes at 4°C in an ultracentrifuge.
-
Carefully collect the supernatant, which contains the soluble tubulin fraction.
-
Wash the pellet once with 200 µL of ice-cold MSB and centrifuge again under the same conditions. Discard the supernatant.
-
Resuspend the pellet, which contains the polymerized microtubule fraction, in 100 µL of 1x Laemmli sample buffer. Sonicate briefly to ensure complete resuspension.
3. Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Add an appropriate volume of 4x Laemmli sample buffer to the soluble fractions to equalize the protein concentration.
-
Boil all samples (soluble fractions and resuspended pellets) at 95°C for 5 minutes.
-
Load equal volumes of the pellet samples and equal protein amounts of the soluble samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-α-tubulin, anti-acetylated α-tubulin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, express the amount of α-tubulin in the polymerized fraction as a ratio of the total α-tubulin (polymerized + soluble).
-
Normalize the results for each treatment group to the vehicle control to determine the fold change in microtubule bundling.
Signaling Pathway
Microtubule stabilization by agents like this compound can induce cellular stress and activate signaling pathways that lead to cell cycle arrest and apoptosis. The disruption of the microtubule network can trigger the spindle assembly checkpoint, leading to mitotic arrest. Prolonged mitotic arrest can then activate downstream apoptotic pathways. One such pathway involves the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the release of pro-apoptotic factors from the mitochondria.
References
Application Notes and Protocols: Taxuspine B in Chemoresistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels.[1][2] Non-cytotoxic taxane compounds, including various taxuspines isolated from the yew tree (Taxus species), have emerged as promising agents to overcome MDR.[2]
This document provides an overview of the potential application of Taxuspine B and its analogues in chemoresistant cancer models, focusing on their role as MDR reversal agents. Due to the limited specific research on this compound in this context, data and protocols are primarily based on studies of closely related and more extensively characterized analogues, such as Taxuspine C and Taxuspine X. It is noteworthy that while many non-cytotoxic taxoids function as P-gp inhibitors, this compound has also been reported to exhibit microtubule-stabilizing activity, a characteristic shared with the chemotherapeutic drug paclitaxel.[3] This dual activity suggests a complex mechanism of action that warrants further investigation.
Mechanism of Action: Reversal of P-glycoprotein-Mediated Multidrug Resistance
The predominant mechanism by which taxuspine analogues are thought to overcome chemoresistance is through the direct inhibition of P-glycoprotein.[2][4] P-gp is an ATP-dependent efflux pump that expels a wide range of anticancer drugs from the cell.[2] By binding to P-gp, taxuspines can allosterically or competitively inhibit its function, leading to an increased intracellular accumulation of co-administered chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic efficacy.[4]
Caption: P-gp Inhibition by Taxuspine Analogues.
Quantitative Data: P-gp Inhibition and MDR Reversal by Taxuspine Analogues
Table 1: P-glycoprotein Inhibitory Activity of Taxuspine Analogues
| Compound | Cell Line | IC50 (µM) for P-gp Inhibition | Reference |
| Simplified Taxuspine X Analogue (6) | Murine T-lymphoma L5178 (P-gp overexpressing) | 7.2 | [2] |
| Carbocyclic Taxane (7) | Murine T-lymphoma L5178 (P-gp overexpressing) | 24 | [2] |
Table 2: Reversal of Chemosensitivity by Taxuspine Analogues
| Analogue | Concentration (µM) | Cell Line | Chemotherapeutic Agent | Fold Increase in Sensitivity | Reference |
| Taxuspine C | 10 | KB-C2 (P-gp overexpressing) | Colchicine | 52 | [5] |
| 2'-desacetoxyaustrospicatine | 10 | KB-C2 (P-gp overexpressing) | Colchicine | 62 | [5] |
| 2-desacetoxytaxinine J | 10 | KB-C2 (P-gp overexpressing) | Colchicine | 93 | [5] |
| Taxuspine C | 10 | KB-C2 (P-gp overexpressing) | Vincristine | Not specified, but complete reversal of resistance | [1] |
| Taxuspine C | 10 | KB-C2 (P-gp overexpressing) | Taxol | Not specified, but complete reversal of resistance | [1] |
Table 3: Effect of Taxuspine Analogues on Intracellular Drug Accumulation
| Analogue | Concentration | Cell Line | Substrate | Effect on Accumulation | Reference |
| Taxuspine C | Not specified | 2780AD (multidrug-resistant) | [³H]Vincristine | Increased accumulation, as potent as verapamil | [4] |
| 2'-desacetoxyaustrospicatine | Not specified | 2780AD (multidrug-resistant) | [³H]Vincristine | Increased accumulation, as potent as verapamil | [4] |
| 2-desacetoxytaxinine J | Not specified | 2780AD (multidrug-resistant) | [³H]Vincristine | Increased accumulation, as potent as verapamil | [4] |
| 5-O-benzoylated 5-O-decinnamoyltaxuspine C | Not specified | Multidrug-resistant ovarian cancer cells | Vincristine | Most effective increase in accumulation among tested derivatives | [6] |
Experimental Protocols
The following are generalized protocols for assessing the potential of this compound to reverse MDR. These should be optimized for the specific cell lines and experimental conditions used.
Protocol 1: Cell Viability Assay to Determine Reversal of Chemoresistance
This protocol determines the ability of this compound to sensitize chemoresistant cells to a cytotoxic drug.
Materials:
-
Chemoresistant cancer cell line (e.g., KB-C2, 2780AD) and its parental sensitive cell line.
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
Chemotherapeutic agent stock solution (e.g., paclitaxel, doxorubicin, vincristine).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium.
-
Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound.
-
Remove the medium from the cells and add the drug solutions (chemotherapeutic agent alone and in combination with this compound). Include wells with this compound alone to assess its intrinsic cytotoxicity.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of this compound. A significant decrease in the IC50 value in the presence of this compound indicates reversal of resistance.
Protocol 2: Intracellular Drug Accumulation Assay
This assay directly measures the effect of this compound on the accumulation of a fluorescent P-gp substrate.
Materials:
-
Chemoresistant cancer cell line and its parental sensitive cell line.
-
Complete cell culture medium.
-
This compound stock solution.
-
Fluorescent P-gp substrate (e.g., Rhodamine 123, Calcein-AM).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Culture cells to 70-80% confluency.
-
Pre-incubate the cells with a non-toxic concentration of this compound or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.
-
Add the fluorescent P-gp substrate to the medium and incubate for a defined period (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Harvest the cells (if using flow cytometry) or observe them directly under a fluorescence microscope.
-
Quantify the intracellular fluorescence. An increase in fluorescence in cells treated with this compound compared to untreated resistant cells indicates inhibition of P-gp-mediated efflux.
Caption: Workflow for MDR Reversal Assessment.
Conclusion
While specific data on the application of this compound in chemoresistant cancer models is currently limited, the existing literature on its analogues strongly suggests its potential as a P-gp inhibitor and MDR reversal agent. The reported microtubule-stabilizing activity of this compound adds another layer of complexity and potential therapeutic benefit. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in overcoming chemoresistance in cancer. Further studies are warranted to elucidate the specific activity of this compound and its potential for clinical development in combination with standard chemotherapeutic agents.
References
- 1. Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 错误页 [amp.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Taxuspine B Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Taxuspine B in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring taxoid compound isolated from various species of the yew tree (Taxus). Like many other taxanes, such as paclitaxel, this compound is a hydrophobic molecule, which results in poor solubility in aqueous solutions like biological buffers and cell culture media. This low solubility can lead to challenges in preparing accurate and reproducible experimental solutions, potentially causing compound precipitation and affecting the reliability of experimental results.
Q2: What are the initial signs of solubility issues with this compound?
Common indicators of solubility problems include:
-
Visible Precipitate: The most obvious sign is the formation of solid particles, cloudiness, or a film in the solution after adding the this compound stock solution to an aqueous buffer.
-
Inconsistent Results: Poor solubility can lead to variability in experimental outcomes due to inaccurate dosing.
-
Low Bioactivity: If the compound is not fully dissolved, its effective concentration is lower than intended, which may result in reduced biological activity.
Q3: What organic solvents are recommended for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution. The most commonly recommended solvent is dimethyl sulfoxide (DMSO). Other potential organic solvents include ethanol and dimethylformamide (DMF). It is crucial to create a high-concentration stock solution so that the final concentration of the organic solvent in the aqueous working solution is minimized (ideally ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity.
Q4: Can I dissolve this compound directly in an aqueous buffer like PBS?
Directly dissolving this compound in an aqueous buffer like Phosphate-Buffered Saline (PBS) is generally not feasible due to its poor water solubility. A common issue is that the compound will precipitate out of solution when the organic solvent stock is diluted into the aqueous buffer. To avoid this, various solubility enhancement techniques should be employed.
Troubleshooting Guide
Issue: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer.
This is a common problem for hydrophobic compounds. Here are several strategies to troubleshoot this issue, ranging from simple adjustments to more advanced formulation techniques.
Option 1: Optimize the Dilution Procedure
-
Pre-warm the aqueous buffer: Warming the buffer to 37°C can sometimes help keep the compound in solution.
-
Use rapid mixing: When adding the DMSO stock to the buffer, vortex or stir the buffer vigorously to ensure rapid dispersion and prevent localized high concentrations of the compound that can trigger precipitation. Add the stock solution dropwise into the vortex.
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the stock into a smaller volume of buffer, ensure it is mixed well, and then add this intermediate solution to the final volume.
Option 2: Employ a Co-solvent System
A co-solvent system can increase the solubility of a hydrophobic compound in an aqueous solution.
-
What is a co-solvent? A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.
-
Common co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, and ethanol are frequently used co-solvents in biological research.[1]
-
How to use a co-solvent: A typical approach involves preparing a stock solution in DMSO and then diluting it into a buffer that already contains a certain percentage of a co-solvent. The final concentration of both DMSO and the co-solvent should be kept as low as possible and tested for any effects on the experimental system.
Option 3: Utilize Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.[2]
-
How do they work? Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be entrapped within this cavity, increasing its apparent solubility in water.
-
Types of cyclodextrins: Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are often more effective and have better safety profiles than unmodified β-cyclodextrin.
-
Application: this compound can be pre-complexed with the cyclodextrin before being added to the aqueous buffer.
Option 4: Use Surfactants
Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their solubility.[3]
-
How do they work? The hydrophobic core of the micelle provides a favorable environment for this compound, while the hydrophilic shell of the micelle allows it to be dispersed in the aqueous buffer.
-
Common non-ionic surfactants: Polysorbate 80 (Tween® 80) and Pluronic® F-68 are commonly used in biological research due to their relatively low toxicity.
-
Important Consideration: The concentration of the surfactant should be carefully optimized to be effective for solubilization while remaining non-toxic to the cells in the experiment.
Data on Solubility Enhancement of Related Taxanes
While specific quantitative data for this compound is limited, the following tables provide data on the solubility enhancement of structurally similar taxanes, paclitaxel and docetaxel, using various techniques. This information can serve as a valuable reference for developing a strategy for this compound.
Disclaimer: The following data is for paclitaxel and docetaxel and should be used as a guideline. The optimal conditions for this compound may vary.
Table 1: Solubility of Paclitaxel in Organic Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | ~5[4] |
| Ethanol | ~1.5[4] |
| DMF | ~5[4] |
| Aqueous Buffer (PBS, pH 7.2) with 10% DMSO | ~0.1[4] |
Table 2: Enhancement of Docetaxel Solubility with Cyclodextrins
| Cyclodextrin Derivative | Fold Increase in Water Solubility | Resulting Solubility (mg/mL) |
| Alkylenediamine-modified β-CD (H1) | 216[2][5] | 0.41[2][5] |
| Alkylenediamine-modified β-CD (H2) | 242[2][5] | 0.46[2][5] |
| Alkylenediamine-modified β-CD (H3) | 253[2][5] | 0.48[2][5] |
| Dimethyl-β-cyclodextrin (DM-β-CD) | 76.04[6] | Not specified |
Based on an initial docetaxel water solubility of 0.0019 mg/mL.[2][5]
Table 3: Solubility of Paclitaxel in Aqueous Surfactant Solutions
| Surfactant | Concentration | Solubility of Paclitaxel (mg/mL) |
| Tween® 80 | 1% (w/v) | 90.08 ± 3.52[7] |
| Myrj® 52 | 1% (w/v) | 62.05 ± 2.82[7] |
| Tween® 20 | 1% (w/v) | 44.02 ± 4.45[7] |
| Brij® 35 | 1% (w/v) | 18.84 ± 2.44[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to the sterile vial. If the compound is light-sensitive, perform this step with minimal light exposure.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, a brief sonication (5-10 minutes) in a water bath may be helpful.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Most suppliers recommend storing in solvent at -80°C for up to 6 months.[8]
Protocol 2: Improving Solubility with a Co-solvent Formulation
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to prevent precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., PEG 400)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare Co-solvent Buffer: Prepare the aqueous buffer containing the desired final concentration of the co-solvent. For example, to make a buffer with 10% PEG 400, add 10 mL of PEG 400 to 90 mL of PBS.
-
Pre-warm Buffer: Warm the co-solvent buffer to 37°C.
-
Dilution: While vortexing the pre-warmed co-solvent buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Inspection: Visually inspect the final solution for any signs of precipitation.
Protocol 3: Cyclodextrin-Mediated Solubilization
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Dissolve Components: Dissolve this compound in a minimal amount of ethanol. In a separate container, dissolve HP-β-CD in deionized water (a typical molar ratio of drug to cyclodextrin is 1:1 to 1:2, but this may need optimization).
-
Mixing: Slowly add the this compound solution to the aqueous HP-β-CD solution while stirring continuously.
-
Complexation: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol from the solution using a rotary evaporator or a vacuum centrifuge.
-
Filtration: Filter the resulting aqueous solution through a 0.22 µm filter to remove any uncomplexed, precipitated this compound.
-
Lyophilization (Optional): The aqueous solution containing the complex can be lyophilized to obtain a stable, water-soluble powder of the this compound-cyclodextrin complex, which can be easily reconstituted in aqueous buffers.
Visualizations
Caption: A decision workflow for solubilizing this compound.
Caption: General mechanism of action for taxoids like this compound.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The effect of novel surfactants and Solutol HS 15 on paclitaxel aqueous solubility and permeability across a Caco-2 monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Taxuspine B Concentration for Cell Culture
Welcome to the technical support center for Taxuspine B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a naturally occurring taxoid compound isolated from yew trees of the Taxus genus.[1] Like other taxanes, its primary mechanism of action is believed to involve the stabilization of microtubules. Specifically, it has been shown to exhibit taxol-like activity by reducing calcium-induced depolymerization of microtubules.[1] This disruption of microtubule dynamics can lead to cell cycle arrest and, ultimately, cell death.
Q2: What are the potential signaling pathways affected by this compound?
This compound belongs to the terpenoid class of compounds found in Taxus mairei. Terpenoids from this source have been reported to inhibit several upstream kinase signaling pathways, including the MAPK/p38/ERK/JAK and NF-κB signaling pathways. By interfering with these pathways, which are crucial for cell survival, proliferation, and inflammation, this compound may exert its cytotoxic and anti-inflammatory effects.
Q3: What is a recommended starting concentration for this compound in cell culture?
Direct experimental data on optimal concentrations of this compound for various cell lines is limited. However, a study using a Taxus suspension culture treated with a concentration range of 1.25–10 mg/L of Taxine B (a closely related taxoid) provides a potential starting point. It is important to note that in this study, all tested concentrations affected cell viability. Therefore, we recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How should I prepare a stock solution of this compound?
This compound has a molecular weight of 622.7 g/mol and is likely to have low solubility in aqueous media. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
-
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Weigh out 6.23 mg of this compound powder.
-
Dissolve the powder in 1 mL of high-quality, sterile DMSO.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. Once prepared, stock solutions are typically stable for up to one month when stored at -20°C.
-
When treating your cells, dilute the stock solution into your cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium. | Low aqueous solubility of this compound. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the final concentration. Ensure thorough mixing of the final solution. Consider using a serum-free medium for the initial treatment period if serum components are suspected of causing precipitation. |
| High levels of cell death even at low concentrations. | The cell line is highly sensitive to microtubule-stabilizing agents. | Perform a dose-response experiment starting with a much lower concentration range (e.g., nanomolar). Reduce the incubation time. |
| No observable effect on cell viability or morphology. | The cell line may be resistant to this compound. The concentration used is too low. The incubation time is too short. | Increase the concentration of this compound. Extend the incubation period (e.g., 48 or 72 hours). If resistance is suspected, consider using a cell line known to be sensitive to other taxanes like paclitaxel as a positive control. |
| Inconsistent results between experiments. | Variability in cell seeding density. Inconsistent this compound concentration due to improper mixing or degradation. | Ensure consistent cell seeding density for all experiments. Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. Mix the final culture medium thoroughly before adding to the cells. |
Quantitative Data Summary
The following table summarizes the known concentration range of a related taxoid, Taxine B, used in a Taxus cell suspension culture. This data can be used as a reference for designing initial dose-response experiments for this compound.
| Compound | Cell Type | Concentration Range | Molecular Weight ( g/mol ) | Molar Concentration Range (approx.) | Observed Effect | Reference |
| Taxine B | Taxus Suspension Culture | 1.25 - 10 mg/L | 622.7 (for this compound) | 2.0 - 16.1 µM | All concentrations affected cell viability. | [1] |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
For suspension cells, seed at a density of 20,000-50,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in complete medium from your stock solution. A common starting range is from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Potential inhibition of the NF-κB pathway by this compound.
References
Troubleshooting Taxuspine B precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Taxuspine B, particularly its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a naturally occurring taxoid compound, a class of diterpenes found in plants of the Taxus genus (yew trees)[1][2]. Like other taxanes, such as the well-known anticancer drug paclitaxel, this compound has a complex chemical structure (C35H42O10) and is fundamentally hydrophobic[1][3]. This low water solubility is a primary challenge in its experimental use[4][5].
Q2: In which solvents can I dissolve this compound?
Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. Recommended organic solvents for creating stock solutions include Dimethyl Sulfoxide (DMSO), ethanol, acetone, chloroform, and dichloromethane[6][7]. For most in vitro cell-based assays, DMSO is the most commonly used solvent for preparing concentrated stock solutions[7][8].
Q3: Why does my this compound precipitate when I add it to my cell culture medium or buffer?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium (a phenomenon known as "crashing out") is a common issue for hydrophobic compounds like this compound[8][9]. This occurs because the compound is highly soluble in the organic solvent but not in the final aqueous environment of your experiment. When the DMSO concentration is significantly diluted, the aqueous medium can no longer keep the hydrophobic this compound in solution, leading to the formation of a precipitate.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
As a general guideline, the final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is typically recommended, with many researchers aiming for 0.1% or lower. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.
Problem: this compound precipitates immediately upon addition to aqueous media.
-
Possible Cause 1: Final concentration of this compound is above its solubility limit in the final medium.
-
Solution: Decrease the final working concentration of this compound. Determine the optimal concentration range through a dose-response experiment, starting with lower, more soluble concentrations.
-
-
Possible Cause 2: High concentration of the DMSO stock solution.
-
Solution: Prepare a lower concentration stock solution of this compound in DMSO. This will require adding a larger volume of the stock to your media, but the dilution factor will be smaller, which can sometimes help.
-
-
Possible Cause 3: Inadequate mixing upon dilution.
-
Solution: When diluting the DMSO stock, add it to the media while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. Avoid adding the stock solution as a single, stationary drop.
-
Problem: this compound solution is initially clear but becomes cloudy or shows precipitate over time.
-
Possible Cause 1: Time-dependent precipitation.
-
Solution: Prepare fresh dilutions of this compound in your experimental medium immediately before each experiment. Avoid storing diluted solutions.
-
-
Possible Cause 2: Interaction with components in the media.
-
Solution: The presence of salts and proteins in complex media can sometimes reduce the solubility of hydrophobic compounds. If possible, try simplifying your buffer system for initial solubility tests. The use of solubilizing agents may also be necessary.
-
Strategies to Enhance Solubility
If the above troubleshooting steps are insufficient, consider the following formulation strategies to improve the solubility of this compound in your aqueous experimental media.
| Strategy | Description | Recommended for In Vitro Use |
| Co-solvents | Using a mixture of solvents to increase solubility. For in vivo studies, co-solvents like Polyethylene Glycol (PEG) 300/400 are often used in combination with DMSO.[7][10] | Limited, as co-solvents can have their own biological effects. If used, extensive vehicle controls are necessary. |
| Surfactants | Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to create micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[7] | Yes, at very low concentrations (typically <0.1%). It is critical to test for surfactant-induced cellular toxicity. |
| Complexation Agents | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility in water.[9] | Yes, this can be an effective strategy. The specific type of cyclodextrin and its concentration must be optimized. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability[11].
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Volumes: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%).
-
Serial Dilution (Recommended): For high dilutions, it is best to perform a serial dilution. For example, first, dilute the stock 1:10 in sterile DMSO or medium, and then add this intermediate dilution to the final volume of the medium.
-
Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation (cloudiness, visible particles).
-
Immediate Use: Use the freshly prepared this compound-containing medium immediately in your experiments.
Visualizations
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. This compound | CAS 157414-05-6 | ScreenLib [screenlib.com]
- 7. invivochem.com [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. abmole.com [abmole.com]
Technical Support Center: Preventing Taxuspine B Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Taxuspine B in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound degrades in solution?
A1: Based on the chemical structure of this compound, a taxane diterpenoid, and extensive studies on analogous compounds like paclitaxel, the primary degradation pathways are:
-
Hydrolysis: The ester linkages in the this compound molecule are susceptible to cleavage in the presence of water, a process that can be catalyzed by both acids and bases. This can lead to the removal of the acetyl and cinnamoyl groups.
-
Epimerization: The stereocenter at the C-7 position can undergo epimerization, particularly under basic conditions, leading to the formation of 7-epi-Taxuspine B. This change in stereochemistry can significantly impact the biological activity of the compound.
Q2: What are the key factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily affected by the following factors:
-
pH: The pH of the solution is a critical factor. This compound, like other taxanes, is most stable in acidic conditions, with an optimal pH range of 3-5.[1][2] It is highly susceptible to base-catalyzed hydrolysis and epimerization in neutral to alkaline solutions.[3][4]
-
Temperature: Elevated temperatures accelerate the rate of degradation. For short-term storage, refrigeration (2-8 °C) is recommended, while for long-term storage, frozen conditions (-20 °C to -80 °C) are essential.
-
Solvent: The choice of solvent can impact stability. While this compound is often dissolved in organic solvents like DMSO for stock solutions, the presence of water in aqueous buffers or media can initiate degradation.
-
Light: Although less significant than pH and temperature for some taxanes, exposure to light can potentially lead to photodegradation.[5] It is always a good practice to protect this compound solutions from light.
-
Time: The duration of storage in solution directly correlates with the extent of degradation. Solutions should be prepared fresh whenever possible.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the integrity of this compound in solution, the following storage conditions are recommended based on information from various suppliers:
-
Short-term storage (up to 1 month): Store aliquoted solutions in tightly sealed vials at -20 °C.
-
Long-term storage (up to 6 months): For maximum stability, store aliquoted solutions in tightly sealed vials at -80 °C.
-
General recommendations:
-
Avoid repeated freeze-thaw cycles as this can accelerate degradation.
-
Prepare fresh solutions for experiments whenever possible.
-
Protect solutions from light by using amber vials or by wrapping vials in aluminum foil.
-
Use high-purity solvents to minimize contaminants that could catalyze degradation.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in my this compound solution. | Degradation of this compound due to improper storage (temperature, pH, light exposure) or handling. | 1. Prepare a fresh solution of this compound from a new powder stock. 2. Ensure the pH of your experimental buffer is within the optimal range of 3-5. 3. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles. 4. Protect all solutions from light. 5. Perform a stability check of your solution using HPLC. |
| Appearance of extra peaks in my HPLC chromatogram. | Formation of degradation products such as hydrolyzed forms or epimers. | 1. Compare the chromatogram with a freshly prepared standard to identify the parent peak. 2. Based on the stress conditions the sample was exposed to (e.g., high pH, high temperature), the extra peaks could be 7-epi-Taxuspine B or deacetylated/decinnamoylated products. 3. Use LC-MS to identify the molecular weights of the degradation products to confirm their identity. 4. Review your solution preparation and storage procedures to identify potential causes of degradation. |
| Precipitation of this compound in my aqueous buffer. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your aqueous buffer and does not exceed the recommended percentage for your experiment. 2. Consider using a formulation with solubilizing agents like PEG300 or Tween 80 for in-vivo studies, but prepare these fresh before use. |
Quantitative Data on Taxane Stability
Table 1: Effect of pH on the Degradation Rate Constant (k) of Paclitaxel at 37 °C
| pH | Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hours) |
| 1.2 | ~0.15 | ~4.6 |
| 2.5 | ~0.05 | ~13.9 |
| 4.5 | ~0.01 | ~69.3 |
| 6.5 | ~0.03 | ~23.1 |
| 7.4 | ~0.06 | ~11.6 |
| 8.0 | ~0.10 | ~6.9 |
Data adapted from studies on paclitaxel degradation and should be considered as an estimation for this compound.
Table 2: Effect of Temperature on the Degradation of Paclitaxel in Solution
| Temperature (°C) | Condition | Observation |
| 4 | 5% dextrose or 0.9% NaCl injection | Stable for at least 3 days |
| 22 | 5% dextrose or 0.9% NaCl injection | Stable for at least 3 days |
| 32 | 5% dextrose or 0.9% NaCl injection | Stable for at least 3 days |
| 65 | Methanol/DMSO solution | Significant degradation observed after 2 hours |
Data compiled from various paclitaxel stability studies.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
For long-term storage (up to 6 months), immediately place the aliquots in a -80 °C freezer. For short-term storage (up to 1 month), a -20 °C freezer can be used.
Protocol 2: Stability Assessment of this compound using HPLC
Objective: To monitor the degradation of this compound in a given solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution to be tested
-
Freshly prepared this compound standard solution of known concentration
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (e.g., 60:40 v/v), filtered and degassed
-
Autosampler vials
Procedure:
-
Method Setup:
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to approximately 227 nm.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
At time zero (t=0), take an aliquot of the this compound solution being tested and dilute it to a suitable concentration for HPLC analysis with the mobile phase.
-
Prepare a series of dilutions of the fresh this compound standard solution to create a calibration curve.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the t=0 sample of the test solution.
-
Store the test solution under the desired conditions (e.g., specific temperature, pH, light exposure).
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the test solution, dilute them in the same manner, and inject them into the HPLC.
-
-
Data Analysis:
-
For each time point, determine the concentration of this compound in the test solution by comparing its peak area to the calibration curve.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
-
Monitor the appearance and growth of any new peaks in the chromatogram, which represent degradation products.
-
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing this compound stability.
Caption: Key factors affecting the stability of this compound.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. theses.sbmu.ac.ir [theses.sbmu.ac.ir]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Taxuspine B Cellular Assays
This technical support center provides guidance for researchers utilizing Taxuspine B in cellular assays. Due to the limited availability of public data specifically on the off-target effects of this compound, this guide incorporates information from related taxane compounds and general principles of cellular assays. Researchers are advised to use this information as a starting point and to perform thorough validation for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known primary activities of this compound?
A1: this compound is a natural taxane diterpenoid. While comprehensive data is limited, it has been reported to exhibit taxol-like activity by reducing CaCl2-induced depolymerization of microtubules. Other taxuspine analogs are known to be potent inhibitors of P-glycoprotein (P-gp), a key protein in multidrug resistance[1][2][3][4][5].
Q2: What are the potential off-target effects of this compound that I should be aware of?
A2: Given its classification as a taxane, potential off-target effects of this compound could be similar to other compounds in this class. These may include:
-
Modulation of P-glycoprotein (P-gp) and other ABC transporters: Several taxuspine analogs are potent inhibitors of P-gp, which can affect the efflux of other drugs and cellular compounds[1][2][3][4][5].
-
Cytotoxicity: Like many taxanes, this compound may exhibit cytotoxic effects in various cell lines. The mechanism of cytotoxicity for taxanes is often linked to their interaction with microtubules, leading to mitotic arrest and apoptosis[6][7].
-
Kinase Inhibition: While not specifically documented for this compound, some natural product-based kinase inhibitors have off-target effects on various kinases[8][9][10]. It is advisable to perform kinase profiling if downstream signaling pathways are being investigated.
-
Induction of cellular stress: High concentrations of small molecules can induce non-specific cellular stress responses, such as oxidative stress or endoplasmic reticulum (ER) stress[11].
Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?
A3: Differentiating on-target from off-target effects is crucial for accurate interpretation of results. Here are some strategies:
-
Dose-response studies: Perform experiments across a wide range of this compound concentrations. On-target effects are typically observed at lower, more specific concentrations, while off-target effects may appear at higher concentrations.
-
Use of controls: Include a structurally related but inactive analog of this compound, if available. This can help to identify effects that are specific to the active compound.
-
Rescue experiments: If the intended target of this compound is known and can be manipulated (e.g., overexpressed or knocked down), a rescue experiment can confirm on-target engagement.
-
Orthogonal assays: Use multiple, distinct assays to measure the same biological endpoint. If the results are consistent across different methodologies, it strengthens the evidence for an on-target effect[11].
Troubleshooting Guides
Microtubule Depolymerization Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results between replicates | - Inaccurate pipetting- Cell seeding density variability- Reagent instability | - Use calibrated pipettes and proper technique.- Ensure a homogenous cell suspension and consistent seeding density.- Prepare fresh reagents and store them appropriately. |
| No effect of this compound observed | - Incorrect concentration- Compound instability- Insensitive cell line | - Perform a dose-response experiment with a wider concentration range.- Verify the integrity and purity of the this compound stock.- Use a cell line known to be sensitive to taxanes. |
| High background signal | - Non-specific antibody binding- Autofluorescence | - Optimize antibody concentrations and blocking steps.- Include an unstained control to assess autofluorescence. |
P-glycoprotein (P-gp) Inhibition Assay (e.g., Rhodamine 123 efflux assay)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in fluorescence readings | - Uneven cell plating- Inconsistent incubation times- Photobleaching | - Ensure uniform cell distribution in wells.- Standardize all incubation steps precisely.- Minimize exposure of fluorescent dyes to light. |
| Low signal-to-noise ratio | - Suboptimal dye concentration- Insufficient P-gp expression | - Titrate the concentration of the fluorescent substrate (e.g., Rhodamine 123).- Use a cell line with confirmed high levels of P-gp expression. |
| Unexpected increase in efflux with this compound | - Compound-induced cell stress or toxicity at high concentrations | - Perform a cytotoxicity assay in parallel to determine the non-toxic concentration range of this compound.- Lower the concentration of this compound. |
Quantitative Data Summary
| Compound | Assay | Cell Line | IC50 / Activity | Reference |
| Taxuspine X analog (Compound 6) | P-gp Inhibition | - | IC50 = 7.2 µM | [1][3][5] |
| Taxuspine X analog (Compound 7) | P-gp Inhibition | - | IC50 = 24 µM | [1] |
| 5-O-benzoylated 5-O-decinnamoyltaxuspine C | P-gp Inhibition (Vincristine accumulation) | Multidrug-resistant ovarian cancer cells | Increased vincristine accumulation | [2] |
Experimental Protocols
Protocol 1: In Vitro Microtubule Depolymerization Assay
This protocol provides a general framework for assessing the effect of this compound on microtubule stability.
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
This compound
-
Microtubule assembly buffer (e.g., BRB80)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On ice, prepare a reaction mixture containing purified tubulin in microtubule assembly buffer.
-
Add GTP to the reaction mixture to initiate microtubule polymerization.
-
Immediately add this compound or vehicle control to the respective reaction wells.
-
Incubate the plate at 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
To assess depolymerization, after polymerization has reached a plateau, induce depolymerization (e.g., by adding CaCl2 or cooling on ice) and monitor the decrease in absorbance.
-
Compare the rate and extent of polymerization and depolymerization in the presence and absence of this compound.
Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
This protocol assesses the ability of this compound to inhibit the efflux of a P-gp substrate.
Materials:
-
P-gp overexpressing cells (e.g., MDR cell lines) and a parental control cell line
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
This compound
-
Positive control P-gp inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound, vehicle control, and a positive control inhibitor for a defined period (e.g., 30-60 minutes).
-
Add Rhodamine 123 to all wells and incubate for a further period to allow for substrate uptake and efflux.
-
Wash the cells with cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells or measure the intracellular fluorescence directly using a fluorescence plate reader or flow cytometer.
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Workflow for a P-gp inhibition assay using Rhodamine 123.
References
- 1. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - figshare - Figshare [figshare.com]
- 6. Taxane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Natural Products in Precision Oncology: Plant-Based Small Molecule Inhibitors of Protein Kinases for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Taxuspine B and Taxane Compounds
Disclaimer: Direct experimental data on the cell line-specific responses of Taxuspine B is limited in the current scientific literature. The following information is based on the well-characterized effects of the broader class of taxane compounds, to which this compound belongs. Researchers should consider this guidance as a starting point and perform cell line-specific optimizations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for taxane compounds like this compound?
A1: Taxanes, including compounds like Paclitaxel (Taxol), are known to function as microtubule stabilizers.[1][2] They bind to the β-tubulin subunit of microtubules, which are essential components of the cytoskeleton.[2] This binding promotes the assembly of tubulin into microtubules and stabilizes them against depolymerization.[1][2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3]
Q2: How does this compound potentially overcome multidrug resistance (MDR) in cancer cells?
A2: Some taxane compounds, such as Taxuspine C and Taxuspine X, have been shown to inhibit the function of P-glycoprotein (P-gp).[4] P-gp is a transmembrane efflux pump that is often overexpressed in cancer cells and is a major contributor to multidrug resistance by actively transporting a wide range of chemotherapeutic drugs out of the cell.[5] By inhibiting P-gp, these taxanes can increase the intracellular concentration of other co-administered anticancer drugs, thereby restoring their efficacy.[4][5] While not specifically documented for this compound, its structural similarity to other taxuspine derivatives suggests it may have a similar P-gp inhibitory activity.
Q3: What are the expected cellular responses to this compound treatment?
A3: Based on the action of other taxanes, treatment with this compound is expected to induce:
-
Microtubule bundling: Formation of abnormal microtubule bundles in the cytoplasm.[2][6]
-
Mitotic arrest: Blockade of the cell cycle in the G2/M phase due to the inability to form a functional mitotic spindle.[3]
-
Apoptosis: Induction of programmed cell death, which can be observed through DNA fragmentation and activation of caspases.[3][6]
-
Polyploidy: In some cell lines, cells may exit mitosis without proper cell division, leading to the formation of multinucleated or polyploid cells.[6]
Q4: Why do different cell lines show varying sensitivity to taxanes?
A4: Cell line-specific responses to taxanes can be attributed to several factors, including:
-
P-glycoprotein (P-gp) expression levels: Cells with high levels of P-gp will be more resistant as they can actively efflux the drug.
-
Tubulin isotype expression: Different tubulin isotypes can have varying affinities for taxanes.
-
Apoptotic pathway integrity: The status of key apoptotic proteins (e.g., p53, Bcl-2 family members) can influence the cell's susceptibility to drug-induced apoptosis.[7]
-
Cell cycle kinetics: The rate of cell proliferation can affect the sensitivity to drugs that target the cell cycle.
Troubleshooting Guides
Cytotoxicity Assays (e.g., MTT Assay)
Issue: High variability between replicate wells.
-
Possible Cause:
-
Uneven cell seeding.
-
Inaccurate pipetting of this compound or MTT reagent.
-
"Edge effect" in 96-well plates where outer wells evaporate more quickly.
-
Cell clumping.
-
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting or vortexing.
-
Use a multichannel pipette for adding reagents to minimize timing differences.
-
To mitigate the "edge effect," avoid using the outermost wells of the plate or fill them with sterile PBS or media.
-
Visually inspect cells under a microscope before and after treatment to check for even growth and distribution.
-
Issue: Low absorbance readings and poor dose-response curve.
-
Possible Cause:
-
Sub-optimal cell number.
-
Insufficient incubation time with this compound or MTT reagent.
-
This compound concentration range is too low or too high.
-
Incomplete solubilization of formazan crystals.
-
-
Troubleshooting Steps:
-
Perform a cell titration experiment to determine the optimal seeding density for your cell line.
-
Optimize the incubation time for both the drug treatment and the MTT reagent. Some cell lines may require longer incubation periods.
-
Conduct a broad-range dose-response experiment to identify the effective concentration range of this compound.
-
Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time for solubilization.
-
Microtubule Polymerization Assays
Issue: No significant change in turbidity or fluorescence upon addition of this compound.
-
Possible Cause:
-
Inactive this compound.
-
Sub-optimal tubulin concentration.
-
Incorrect buffer conditions.
-
-
Troubleshooting Steps:
-
Verify the integrity and purity of your this compound stock.
-
Ensure the tubulin concentration is above the critical concentration for polymerization under your experimental conditions.
-
Use a polymerization-promoting buffer (e.g., containing GTP and glutamate).
-
Include a known microtubule stabilizer (e.g., Paclitaxel) as a positive control.
-
Issue: High background signal.
-
Possible Cause:
-
Light scattering from non-tubulin particles.
-
Autofluorescence of this compound or buffer components.
-
-
Troubleshooting Steps:
-
Centrifuge the tubulin solution at a high speed before starting the assay to remove aggregates.
-
Run a control with this compound in the buffer without tubulin to measure any background signal.
-
P-glycoprotein (P-gp) Inhibition Assays
Issue: No increase in the accumulation of the P-gp substrate (e.g., Rhodamine 123, Calcein-AM) in the presence of this compound.
-
Possible Cause:
-
Low or no P-gp expression in the chosen cell line.
-
This compound is not a potent P-gp inhibitor at the tested concentrations.
-
Incorrect assay conditions.
-
-
Troubleshooting Steps:
-
Use a cell line known to overexpress P-gp (e.g., NCI/ADR-RES, KB-C2).
-
Include a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control.[8]
-
Optimize the concentration of this compound and the incubation time.
-
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table presents hypothetical IC50 values to illustrate how such data would be presented. Researchers must determine these values experimentally for their specific cell lines.
| Cell Line | Cancer Type | P-gp Expression | Hypothetical IC50 of this compound (nM) |
| MCF-7 | Breast Cancer | Low | 50 |
| MDA-MB-231 | Breast Cancer | High | 500 |
| A549 | Lung Cancer | Moderate | 150 |
| HCT116 | Colon Cancer | Low | 75 |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Microtubule Polymerization Assay (Turbidity)
-
Reagent Preparation: Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and keep all reagents on ice.
-
Tubulin Preparation: Resuspend purified tubulin in ice-cold polymerization buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add polymerization buffer, GTP (to a final concentration of 1 mM), and different concentrations of this compound.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot absorbance versus time to observe the kinetics of microtubule polymerization.
P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Accumulation)
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) and the parental cell line in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Compound Incubation: Wash the cells with assay buffer and then incubate with different concentrations of this compound or a positive control (e.g., Verapamil) for 30 minutes at 37°C.
-
Substrate Addition: Add the fluorescent P-gp substrate Calcein-AM to each well and incubate for another 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Mechanism of action of taxane compounds.
Caption: Experimental workflow for P-gp inhibition assay.
Caption: Simplified signaling pathway of taxane-induced apoptosis.
References
- 1. Novel molecules that interact with microtubules and have functional activity similar to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.yu.edu [repository.yu.edu]
- 3. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential effects of taxol on two human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Taxuspine B experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Taxuspine B, a taxane diterpenoid with potential as a microtubule-targeting agent. The information provided is based on the known behavior of taxanes and is intended to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: As a member of the taxane family, this compound is expected to function as a microtubule-stabilizing agent.[1][2][3] Like other taxanes, it likely binds to β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization.[1][4] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[5][6]
Q2: My cells are showing lower viability than expected at low concentrations of this compound. What could be the cause?
A2: While high concentrations of microtubule-targeting agents are known to cause mitotic arrest and cell death, even low concentrations can suppress microtubule dynamics without significantly altering the microtubule polymer mass.[1][5] This subtle disruption can still trigger the spindle assembly checkpoint, leading to apoptosis. It is also possible that this compound has off-target effects that contribute to cytotoxicity. Consider performing dose-response experiments with very low concentrations to determine the minimal effective dose for apoptosis induction.
Q3: I am observing drug resistance in my cell line after repeated treatments with this compound. What are the potential mechanisms?
A3: Multidrug resistance (MDR) is a common challenge with taxane-based therapies.[4] One of the most well-documented mechanisms is the overexpression of transmembrane efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from the cell.[3][4][7] Other potential mechanisms include mutations in the tubulin protein that prevent drug binding or changes in the expression of different tubulin isotypes.[3]
Troubleshooting Guide
Issue 1: Inconsistent Anti-proliferative Effects
You may observe variability in the IC50 values of this compound across different cancer cell lines or even between experiments with the same cell line.
Possible Causes and Solutions:
-
Differential Expression of P-glycoprotein (P-gp): Cell lines with high P-gp expression will be more resistant to this compound.
-
Troubleshooting Step: Assess P-gp expression levels in your cell lines via Western blot or qRT-PCR. You can also perform a rhodamine 123 efflux assay to functionally measure P-gp activity.[4] Co-treatment with a P-gp inhibitor, such as verapamil, can help confirm if P-gp is responsible for the observed resistance.
-
-
Tubulin Isotype Composition: Different cell lines may express different tubulin isotypes, which can affect the binding affinity of this compound.
-
Troubleshooting Step: Analyze the expression of β-tubulin isotypes (e.g., βI, βII, βIII) in your cells. Overexpression of βIII-tubulin is a known mechanism of resistance to taxanes.[3]
-
-
Cell Cycle Synchronization: The cytotoxic effects of this compound are most pronounced in actively dividing cells.
-
Troubleshooting Step: Ensure your cells are in the logarithmic growth phase during treatment. For more consistent results, consider synchronizing the cells at the G1/S or G2/M boundary before adding this compound.
-
Data Summary: Factors Influencing this compound IC50
| Parameter | High IC50 (Lower Sensitivity) | Low IC50 (Higher Sensitivity) |
| P-gp Expression | High | Low |
| βIII-Tubulin Expression | High | Low |
| Cell Doubling Time | Long | Short |
Issue 2: Unexpected Cell Cycle Arrest Profile
While G2/M arrest is the hallmark of microtubule-stabilizing agents, you might observe a different cell cycle distribution.
Possible Causes and Solutions:
-
Drug Concentration: The concentration of this compound can influence the cell cycle outcome. Very high concentrations may lead to apoptosis from any phase of the cell cycle due to overwhelming cytotoxicity, while very low concentrations may not be sufficient to induce a robust G2/M block.
-
Troubleshooting Step: Perform a dose-response analysis of cell cycle effects. Use a range of concentrations around the predetermined IC50 value.
-
-
p53 Status of Cells: The tumor suppressor p53 can influence the cellular response to DNA damage and mitotic spindle disruption.
-
Troubleshooting Step: Determine the p53 status of your cell lines. In some cases, p53-deficient cells may exhibit a less stringent G2/M checkpoint and proceed to endoreduplication or mitotic catastrophe.[8]
-
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Plate cells at a density that will ensure they are in logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
Harvesting: Detach cells using trypsin and collect them by centrifugation. Wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 70% ethanol and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Issue 3: Apoptosis Induction is Lower Than Expected
You observe G2/M arrest, but the subsequent induction of apoptosis is weak or delayed.
Possible Causes and Solutions:
-
Apoptosis Pathway Defects: The cell line may have defects in the apoptotic machinery, such as mutations in pro-apoptotic (e.g., Bax, Bak) or anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Troubleshooting Step: Assess the expression levels of key apoptosis-related proteins by Western blot. Consider using a different assay to confirm apoptosis, such as Annexin V/PI staining or a caspase activity assay.
-
-
Activation of Survival Pathways: Treatment with this compound may inadvertently activate pro-survival signaling pathways that counteract the apoptotic signal.
-
Troubleshooting Step: Investigate the activation of pathways such as the MAPK/ERK and PI3K/Akt pathways following this compound treatment.
-
Experimental Workflow: Investigating Low Apoptosis Induction
Caption: Troubleshooting workflow for low apoptosis induction.
Signaling Pathways
This compound-Induced Cell Cycle Arrest and Apoptosis
This compound, like other taxanes, stabilizes microtubules, leading to the activation of the spindle assembly checkpoint. This results in a block at the G2/M phase of the cell cycle. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway for this compound.
P-glycoprotein-Mediated Drug Efflux
A common mechanism of resistance to this compound is the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps the drug out of the cell, reducing its intracellular concentration and efficacy.
Caption: Mechanism of P-gp mediated drug resistance.
References
- 1. tubintrain.eu [tubintrain.eu]
- 2. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Autofluorescence in Taxuspine B Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence when imaging Taxuspine B, a natural compound derived from the Taxus genus. Given that plant-derived molecules and their surrounding tissues can exhibit significant autofluorescence, this guide offers strategies to enhance signal-to-noise ratios for clear and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
A1: Autofluorescence is the natural emission of light by biological structures or molecules when excited by light, which is not due to the specific fluorescent label being used.[1][2] In the context of this compound imaging, which is isolated from yew trees (Taxus species), endogenous fluorophores within the plant-derived sample, such as lignin, chlorophyll, and various phenolic compounds, can create a strong background signal.[1][3] This background fluorescence can obscure the specific signal from your fluorescently labeled this compound or antibodies targeting its effects, making it difficult to distinguish the true signal from noise.[4]
Q2: What are the primary sources of autofluorescence in plant-derived samples like those used in this compound studies?
A2: The primary sources of autofluorescence in plant tissues are numerous. Lignin and chlorophyll are major contributors.[1][2] Other compounds include flavonoids, suberin, and ferulates.[3] Additionally, the fixation process itself, particularly with aldehyde fixatives like formaldehyde or glutaraldehyde, can introduce autofluorescence by reacting with amines to form Schiff bases.[4][5]
Q3: How can I determine if my sample has an autofluorescence problem?
A3: The simplest method is to prepare a control sample that has not been treated with any fluorescent labels but has undergone all other processing steps (e.g., fixation, permeabilization).[2][6] Image this unstained sample using the same settings you would use for your fully stained sample. Any signal you detect is attributable to autofluorescence.[7]
Q4: Is this compound itself fluorescent?
A4: The intrinsic fluorescence properties of this compound are not well-documented in publicly available literature. It is crucial to experimentally determine its excitation and emission spectra. A recommended workflow for this is provided below. If this compound is fluorescent, its signal must be spectrally separated from other fluorophores used in the experiment.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during this compound imaging studies.
Issue 1: High background fluorescence obscuring the signal.
This is the most common problem and can be addressed through several strategies.
Workflow for Reducing Autofluorescence:
Caption: Workflow for minimizing autofluorescence in imaging studies.
Detailed Steps & Methodologies:
-
Optimize Sample Preparation:
-
Fixation: Aldehyde fixatives are a common source of autofluorescence.[5] Consider using an organic solvent like ice-cold methanol or ethanol for fixation.[2][5] If aldehyde fixation is necessary, use the lowest effective concentration and duration.[4] Treating with sodium borohydride after fixation can help reduce aldehyde-induced fluorescence.[5][8]
-
Perfusion: For tissue samples, perfusing with PBS before fixation can help remove red blood cells, which are a source of autofluorescence due to heme groups.[4]
-
-
Strategic Fluorophore Selection:
-
Employ Quenching Agents:
-
Several chemical agents can be used to quench autofluorescence. The effectiveness of each can be tissue-dependent.[9] It is advisable to test different quenchers on control tissue to find the most effective one for your specific sample.
-
Sudan Black B (SBB): A fat-soluble dye effective at blocking lipofuscin-related autofluorescence.[8][10]
-
TrueBlack™: A commercial reagent that can reduce lipofuscin autofluorescence and is noted for preserving the specific fluorescent signal.[8]
-
Copper Sulfate: Can be effective in reducing autofluorescence in plant-derived scaffolds, particularly in the blue and green channels.[9][11] However, it may impact cell viability in live-cell imaging.[9][11]
-
-
Utilize Photobleaching:
-
Exposing the sample to intense light from the microscope's light source before imaging can selectively destroy the autofluorescent molecules.[12] Care must be taken not to bleach the specific fluorophore of interest. This is often done before the application of the fluorescent label.
-
-
Leverage Spectral Imaging and Linear Unmixing:
-
If your microscope is equipped with a spectral detector, you can capture the emission spectrum of the autofluorescence from an unstained control sample. This "autofluorescence signature" can then be computationally subtracted from your experimental images.[6]
-
Issue 2: this compound's own fluorescence is unknown and may interfere with other labels.
Workflow for Characterizing Novel Compound Fluorescence:
Caption: Workflow to characterize the fluorescence of this compound.
Detailed Steps & Methodologies:
-
Spectrofluorometer Analysis:
-
Prepare a solution of purified this compound in a suitable solvent (e.g., DMSO, ethanol).
-
Use a spectrofluorometer to perform an excitation scan (measure fluorescence at a fixed emission wavelength while varying the excitation wavelength) and an emission scan (measure fluorescence across a range of emission wavelengths at a fixed excitation wavelength) to determine the peak excitation and emission wavelengths.
-
-
Microscope Confirmation:
-
Place a drop of the this compound solution on a microscope slide.
-
Using a confocal microscope with a spectral detector, excite the sample at the peak excitation wavelength determined in the previous step and acquire the emission spectrum. This will confirm its spectral properties in an imaging context.
-
-
Experimental Design:
-
If this compound is fluorescent, select other fluorophores for your experiment that have minimal spectral overlap with it.
-
If it is not significantly fluorescent, you can proceed with standard multicolor imaging protocols, focusing on reducing the background autofluorescence from the biological sample itself.
-
Quantitative Data on Autofluorescence Reduction
The following table summarizes the reported effectiveness of various quenching agents from the literature. The performance can vary based on tissue type and fixation method.
| Quenching Agent | Concentration & Treatment Time | Reported Reduction in Autofluorescence | Applicable Tissues/Context | Citation(s) |
| Sudan Black B (SBB) | 0.1-0.3% in 70% ethanol for 10-30 min | Up to 76% | Brain, Myocardium, General | [8][10] |
| TrueBlack™ | 5 min treatment | 89-93% | Adrenal Cortex, Myocardium | [8][13] |
| MaxBlock™ | Per manufacturer's protocol | 90-95% | Adrenal Cortex | [13] |
| Copper Sulfate | 1-10 mM in 50 mM ammonium acetate (pH 5) | Effective reduction, especially in blue/green channels | Plant-derived scaffolds, Neural tissue | [9][11][12] |
| Sodium Borohydride | 0.1-1% in PBS for 30 min | Variable; can reduce aldehyde-induced fluorescence but may increase AF in some tissues | General, Myocardium (caution advised) | [4][8] |
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
-
Prepare SBB Solution: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Mix thoroughly and filter to remove any undissolved particles.
-
Rehydrate Sections: If using paraffin-embedded sections, deparaffinize and rehydrate them through a series of xylene and graded ethanol washes to water.
-
Perform Immunofluorescence Staining: Complete your standard immunofluorescence protocol, including primary and secondary antibody incubations.
-
Apply SBB: After the final wash step of your staining protocol, incubate the sections in the 0.1% SBB solution for 10-20 minutes at room temperature in the dark.
-
Wash: Briefly wash the sections with 70% ethanol to remove excess SBB, followed by several washes in PBS or TBS.
-
Mount: Mount the coverslip with an appropriate mounting medium.
Protocol 2: Copper Sulfate Treatment for Plant-Derived Samples
-
Prepare Quenching Solution: Prepare a 10 mM solution of Copper (II) Sulfate (CuSO4) in 50 mM ammonium acetate buffer (pH 5.0).
-
Rehydrate/Permeabilize: Prepare your sample as required by your primary imaging protocol.
-
Incubate: Before mounting, incubate the sample in the copper sulfate solution for 60-90 minutes at room temperature.
-
Wash: Thoroughly wash the sample with PBS or buffer to remove residual copper sulfate.
-
Mount and Image: Proceed with mounting and imaging.
Signaling Pathway Visualization
Taxanes, the class of compounds to which this compound belongs, are known to interact with microtubules, affecting cell division. While the specific pathways modulated by this compound may be under investigation, a general representation of the microtubule dynamics targeted by taxanes is relevant.
Caption: Hypothesized action of this compound on microtubule dynamics.
References
- 1. Elimination of Autofluorescence Blurring in Plants | KEYENCE America [keyence.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. mdpi.com [mdpi.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Blocking autofluorescence in brain tissues affected by ischemic stroke, hemorrhagic stroke, or traumatic brain injury [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Taxuspine B Microtubule Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Taxuspine B in microtubule-related assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound on microtubules?
A1: this compound is a taxane diterpenoid. Taxanes, such as the well-known paclitaxel, are microtubule-stabilizing agents. They bind to the β-tubulin subunit within the microtubule polymer, which enhances the polymerization of tubulin and stabilizes the microtubule structure. This stabilization disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, particularly mitosis, leading to cell cycle arrest and apoptosis.
Q2: What are the essential control experiments for my this compound assays?
A2: To ensure the validity of your results, it is crucial to include a comprehensive set of controls. The specific controls will depend on the assay being performed, but a general overview is provided in the table below.
| Assay Type | Positive Control | Negative Control | Vehicle Control |
| In Vitro Microtubule Polymerization | Paclitaxel (promotes polymerization) | Nocodazole or Colchicine (inhibits polymerization) | DMSO (or the solvent used to dissolve this compound) |
| Immunofluorescence Microscopy | Paclitaxel (induces microtubule bundling) | Untreated cells | DMSO (or solvent) treated cells |
| Cell Viability (e.g., MTT, XTT) | Doxorubicin or Staurosporine (known cytotoxic agents) | Untreated cells | DMSO (or solvent) treated cells |
In Vitro Microtubule Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity (light scattering) measured spectrophotometrically.
Troubleshooting Guide
Q: My baseline absorbance (at time zero) is high.
A: This could be due to premature tubulin polymerization or the presence of aggregated protein.
-
Solution: Ensure all tubulin and buffers are kept on ice until the reaction is initiated. Centrifuge the tubulin solution at a high speed (e.g., >100,000 x g) for 10 minutes at 4°C before the experiment to remove any aggregates.[1]
Q: The polymerization rate of my positive control (Paclitaxel) is slower than expected.
A: This may indicate a problem with the tubulin, GTP, or buffer components.
-
Solution:
-
Tubulin Activity: Use a fresh aliquot of tubulin. Avoid repeated freeze-thaw cycles.
-
GTP Hydrolysis: Ensure the GTP stock is fresh and has been stored correctly at -80°C. GTP is essential for polymerization.
-
Buffer Conditions: Verify the pH and component concentrations of your polymerization buffer (e.g., PIPES, MgCl2, EGTA).
-
Q: I observe a decrease in absorbance after the initial polymerization.
A: This suggests microtubule disassembly, which could be caused by GTP depletion or temperature fluctuations.
-
Solution:
-
GTP Concentration: Ensure the final GTP concentration is sufficient (typically 1 mM).
-
Temperature Control: Maintain a constant 37°C in the spectrophotometer. Temperature shifts can cause depolymerization.[2]
-
Experimental Protocol: In Vitro Tubulin Polymerization
-
Reagent Preparation:
-
Thaw purified tubulin, GTP stock solution (100 mM), and polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare serial dilutions of this compound and control compounds (Paclitaxel, Nocodazole) in polymerization buffer. Also, prepare a vehicle control (e.g., DMSO in buffer).
-
-
Reaction Setup:
-
In a pre-warmed 96-well plate, add your test compounds, controls, and vehicle controls.
-
On ice, prepare the tubulin reaction mix by diluting tubulin to the desired final concentration (e.g., 3 mg/mL) in polymerization buffer and adding GTP to a final concentration of 1 mM.
-
-
Initiation and Measurement:
-
Add the tubulin reaction mix to each well to initiate polymerization.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.[1]
-
Immunofluorescence Microscopy of Microtubules
This technique is used to visualize the effects of this compound on the microtubule network within cells.
Troubleshooting Guide
Q: The fluorescent signal is weak or absent.
A: This can be caused by several factors, from antibody issues to procedural errors.
-
Solution:
-
Antibody Concentration: Optimize the concentration of the primary and secondary antibodies by performing a titration.
-
Incubation Time: Increase the incubation time for the primary antibody (e.g., overnight at 4°C).
-
Permeabilization: Ensure cells are adequately permeabilized (e.g., with Triton X-100 or methanol) to allow antibody entry.[3]
-
Antigenicity: Over-fixation can mask the epitope. Try reducing the fixation time or using a different fixation method (e.g., cold methanol instead of paraformaldehyde).[4]
-
Q: There is high background staining.
A: Non-specific antibody binding or autofluorescence can lead to high background.
-
Solution:
-
Blocking: Increase the blocking time (e.g., to 1 hour) or try a different blocking agent (e.g., 5% BSA or normal goat serum).[5]
-
Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations.
-
Antibody Dilution: The primary or secondary antibody concentration may be too high.
-
Autofluorescence: Include an unstained control to assess the level of cellular autofluorescence.
-
Q: The microtubule structure appears fragmented or unnatural.
A: This can be an artifact of the fixation or permeabilization process.
-
Solution:
-
Fixation: For optimal microtubule preservation, consider fixing with ice-cold methanol for a few minutes at -20°C.[3] Alternatively, use a cytoskeleton-preserving buffer during fixation with paraformaldehyde.
-
Permeabilization: The concentration of the detergent (e.g., Triton X-100) may be too high. Try reducing the concentration or the incubation time.
-
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound, controls (Paclitaxel, vehicle), or leave untreated for the desired time period.
-
-
Fixation and Permeabilization:
-
Aspirate the media and gently wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde in PBS for 15 minutes at room temperature, or with ice-cold methanol for 5 minutes at -20°C).
-
Wash three times with PBS.
-
If using paraformaldehyde, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Troubleshooting Guide
Q: The absorbance readings in my negative control (untreated) wells are too low.
A: This suggests a low number of viable cells or insufficient incubation time.
-
Solution:
-
Cell Seeding Density: Ensure you are seeding an optimal number of cells per well. This should be determined empirically for each cell line.
-
Incubation Time: Increase the incubation time with the MTT reagent (up to 4 hours) to allow for more formazan production.[6]
-
Cell Health: Ensure the cells are healthy and in the logarithmic growth phase before treatment.
-
Q: The absorbance values are highly variable between replicate wells.
A: This can be caused by uneven cell seeding, incomplete formazan solubilization, or pipetting errors.
-
Solution:
-
Cell Seeding: Ensure a single-cell suspension before plating to avoid clumps and ensure even distribution.
-
Solubilization: After adding the solubilization solution (e.g., DMSO or SDS-HCl), mix thoroughly by pipetting up and down or using a plate shaker to ensure all formazan crystals are dissolved.
-
Pipetting: Use calibrated pipettes and be careful to avoid introducing air bubbles.
-
Q: My test compound seems to interfere with the assay, causing color changes in the absence of cells.
A: Some compounds can directly reduce MTT or alter the pH of the medium.
-
Solution: Set up a control plate with your compound dilutions in cell-free medium. Add the MTT reagent and measure the absorbance to quantify any direct chemical interference.[6]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating and Treatment:
-
Seed cells into a 96-well plate at a pre-determined optimal density.
-
Allow cells to attach and grow (typically 24 hours).
-
Replace the medium with fresh medium containing serial dilutions of this compound and controls (e.g., Doxorubicin, vehicle).
-
-
MTT Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (final concentration ~0.5 mg/mL) to each well.[6]
-
Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization agent (e.g., 100 µL of DMSO or an SDS-HCl solution) to each well.[7]
-
Mix thoroughly on a plate shaker until the formazan crystals are completely dissolved.
-
Read the absorbance at 570 nm using a microplate reader.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. ptglab.com [ptglab.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Taxuspine B and Paclitaxel: A Comparative Analysis of Microtubule Stabilization Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the microtubule-stabilizing properties of Taxuspine B and the well-established anti-cancer drug, Paclitaxel. This analysis is based on available experimental data to inform further research and development in microtubule-targeting agents.
Microtubules, dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, are crucial for various cellular processes, including cell division, motility, and intracellular transport. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a key target for anticancer drugs. Agents that interfere with microtubule dynamics can arrest cell division and induce apoptosis in rapidly proliferating cancer cells.
Paclitaxel (Taxol), a natural product originally isolated from the Pacific yew tree (Taxus brevifolia), is a potent microtubule-stabilizing agent widely used in chemotherapy. It binds to the β-tubulin subunit within the microtubule, promoting the assembly of tubulin dimers into microtubules and inhibiting their depolymerization. This stabilization of microtubules disrupts the normal formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent cell death.
This compound is another taxane diterpenoid isolated from yew species, specifically Taxus cuspidata. While structurally related to Paclitaxel, its biological activity profile, particularly its efficacy in microtubule stabilization, is of significant interest for the development of new therapeutic agents.
Comparative Efficacy in Microtubule Stabilization
Direct quantitative comparisons of the microtubule-stabilizing efficacy between this compound and Paclitaxel are limited in publicly accessible literature. However, studies on various taxoids isolated from Taxus cuspidata have provided qualitative insights into the activity of this compound.
| Compound | Reported Microtubule Stabilization Activity | Source |
| Paclitaxel | Potent stabilization of microtubules, promotion of tubulin assembly, and inhibition of depolymerization. | Widely documented in numerous studies. |
| This compound | Appreciable Taxol-like activity in reducing CaCl₂-induced microtubule depolymerization. | Shigemori & Kobayashi, 2004; Kobayashi et al., 1997 |
Note: The table above provides a qualitative comparison based on available literature. Quantitative data for a direct comparison of IC₅₀ values for microtubule stabilization is not available in the searched resources.
Mechanism of Action: A Shared Target
Both Paclitaxel and this compound belong to the taxane family and are believed to share a common mechanism of action by targeting the β-tubulin subunit of microtubules. The binding of these agents to a specific site on β-tubulin promotes a conformational change that strengthens the bonds between tubulin dimers, thereby stabilizing the microtubule polymer and preventing its disassembly.
Caption: General signaling pathway for microtubule stabilization by taxanes.
Experimental Protocols
The following outlines a general methodology for assessing microtubule stabilization, based on the types of experiments referenced in the literature for taxoids.
Inhibition of Ca²⁺-Induced Microtubule Depolymerization
This assay is a common method to screen for microtubule-stabilizing agents.
1. Preparation of Microtubules:
-
Tubulin is purified from a suitable source (e.g., bovine brain).
-
Microtubules are polymerized from purified tubulin in a polymerization buffer (e.g., PIPES buffer) containing GTP at 37°C.
-
The polymerization process is monitored by measuring the increase in turbidity at 350 nm.
2. Depolymerization Assay:
-
Once the polymerization reaches a steady state, the microtubule solution is aliquoted.
-
The test compound (this compound or Paclitaxel) at various concentrations is added to the aliquots and incubated for a short period.
-
Depolymerization is induced by the addition of CaCl₂ to a final concentration that is known to cause rapid microtubule disassembly.
-
The rate of depolymerization is monitored by the decrease in turbidity at 350 nm.
-
The inhibitory effect of the compound is calculated as the percentage of inhibition of depolymerization compared to a control without the compound.
-
IC₅₀ values can be determined by plotting the percentage of inhibition against the compound concentration.
Caption: Experimental workflow for assessing microtubule stabilization.
Conclusion
While direct, quantitative comparative data for this compound and Paclitaxel is not extensively available in the public domain, existing research strongly suggests that this compound possesses a similar microtubule-stabilizing mechanism to Paclitaxel. The reported "appreciable taxol-like activity" of this compound in preventing chemically induced microtubule depolymerization warrants further investigation.
For drug development professionals, this compound represents a promising lead compound. Future studies should focus on obtaining precise quantitative data, such as IC₅₀ values for microtubule stabilization and cytotoxicity in various cancer cell lines, to fully elucidate its therapeutic potential relative to Paclitaxel. Understanding the structure-activity relationship of different taxuspines could also pave the way for the design of novel microtubule-targeting agents with improved efficacy and reduced side effects.
Unraveling the Cross-Resistance Profile of Taxuspine B: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy. Taxanes, such as paclitaxel and docetaxel, are potent microtubule-stabilizing agents widely used in the treatment of various cancers. However, their efficacy is often limited by the development of resistance, frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Taxuspine B, a taxoid isolated from the Japanese yew (Taxus cuspidata), has been identified as a compound with taxol-like activity, suggesting its potential as an anticancer agent. This guide aims to provide a comparative analysis of the cross-resistance profile of cells treated with this compound against other established chemotherapeutic agents.
Introduction to this compound and Multidrug Resistance
This compound belongs to the taxane family of diterpenoids, which are known for their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The primary mechanism of resistance to taxanes involves the overexpression of the MDR1 gene, which encodes for P-gp, an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of xenobiotics, including many anticancer drugs, from the cell. This action reduces the intracellular drug concentration, thereby diminishing its cytotoxic effect. Understanding the interaction of novel compounds like this compound with these resistance mechanisms is crucial for their development as effective cancer therapies. While some taxuspine derivatives, such as Taxuspine C and X, have been investigated for their ability to inhibit P-gp and reverse multidrug resistance, a detailed cross-resistance profile for this compound as a cytotoxic agent is not yet well-established in publicly available literature.
Comparative Cytotoxicity Data
To facilitate future research and provide a framework for such a comparative analysis, the following tables are presented as templates for the necessary experimental data.
Table 1: Comparative IC50 Values (nM) in Paclitaxel-Sensitive and -Resistant Cell Lines
| Cell Line | Resistance Mechanism | Paclitaxel | Docetaxel | This compound | Vincristine | Doxorubicin |
| Parental (Sensitive) | - | Data | Data | Data | Data | Data |
| Resistant Subline 1 | P-gp Overexpression | Data | Data | Data | Data | Data |
| Resistant Subline 2 | β-tubulin Mutation | Data | Data | Data | Data | Data |
| Resistant Subline 3 | Apoptosis Defect | Data | Data | Data | Data | Data |
Table 2: Fold Resistance in Different Cell Lines
| Cell Line | Paclitaxel | Docetaxel | This compound | Vincristine | Doxorubicin |
| Resistant Subline 1 | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) |
| Resistant Subline 2 | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) |
| Resistant Subline 3 | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) | IC50 (Res)/IC50 (Sen) |
Key Experimental Protocols
To generate the data required for the comparative analysis, the following experimental protocols are fundamental.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of chemotherapeutic agents on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound, paclitaxel, and other comparator drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the drug concentration that inhibits cell growth by 50%) for each compound.
P-glycoprotein Expression Analysis (Western Blot)
This technique is used to detect and quantify the expression levels of P-gp in sensitive and resistant cell lines.
Protocol:
-
Protein Extraction: Lyse the cells to extract total protein and determine the protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare P-gp expression levels between cell lines.
P-glycoprotein Functionality (Vincristine Accumulation) Assay
This assay measures the activity of P-gp by quantifying the intracellular accumulation of a known P-gp substrate, such as radiolabeled vincristine.
Protocol:
-
Cell Preparation: Harvest and resuspend cells in a suitable buffer.
-
Drug Incubation: Incubate the cells with a fixed concentration of radiolabeled vincristine in the presence or absence of this compound or a known P-gp inhibitor (e.g., verapamil) for a defined period.
-
Washing: Stop the incubation by adding ice-cold buffer and wash the cells to remove extracellular vincristine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Compare the intracellular accumulation of vincristine in the different treatment groups to determine the effect of this compound on P-gp function. An increase in vincristine accumulation in the presence of this compound would suggest P-gp inhibition.
Signaling Pathways and Experimental Workflows
Visualizing the relationships between drug action, resistance mechanisms, and experimental procedures can aid in understanding the cross-resistance profile.
Caption: Logical workflow for investigating this compound's interaction with microtubules and P-gp-mediated resistance.
Conclusion and Future Directions
The development of novel taxanes that can circumvent existing resistance mechanisms is a critical goal in cancer chemotherapy. While this compound has shown initial promise due to its taxol-like activity, a comprehensive understanding of its cross-resistance profile is currently hindered by a lack of publicly available quantitative data. The experimental framework and protocols outlined in this guide provide a clear path for researchers to systematically evaluate the efficacy of this compound in drug-sensitive and -resistant cancer cell models.
Future studies should focus on generating the IC50 data for this compound in a diverse panel of cancer cell lines with well-characterized resistance mechanisms, including P-gp overexpression, MRP1 overexpression, and mutations in tubulin subunits. Such data will be invaluable in determining the potential clinical utility of this compound and in guiding the rational design of next-generation taxane-based anticancer drugs. Furthermore, investigating the potential for this compound to act as a P-gp inhibitor, similar to other taxuspine derivatives, could reveal a dual mechanism of action that would be highly advantageous in overcoming multidrug resistance.
Validating the Anticancer Effects of Taxuspine B In Vivo: A Comparative Guide
To our knowledge, there is currently no publicly available peer-reviewed research detailing the in vivo anticancer effects of Taxuspine B. This guide, therefore, utilizes Paclitaxel, a well-characterized and clinically significant member of the taxane family to which this compound belongs, as a representative compound to illustrate the validation process. The following sections will compare the in vivo anticancer effects of Paclitaxel against another widely used chemotherapeutic agent, Doxorubicin, in the context of breast cancer. This comparison is intended to provide a framework for the potential evaluation of novel taxanes like this compound.
Comparative Efficacy of Paclitaxel and Doxorubicin in Breast Cancer Xenograft Models
The following tables summarize quantitative data from preclinical in vivo studies, providing a comparative overview of the efficacy of Paclitaxel and Doxorubicin in mouse models of breast cancer.
Table 1: Antitumor Efficacy in MDA-MB-231 Human Breast Cancer Xenografts
| Treatment Group | Dosage and Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Reference |
| Control (Saline) | N/A | 2950 ± 230 | - | [1] |
| Paclitaxel | 40 mg/kg, single intraperitoneal injection | 40 ± 10 | 98.6 | [1] |
| Doxorubicin | 1 mg/kg, once weekly intraperitoneal injection | Not specified | Not specified | [2] |
Table 2: Antitumor Efficacy in 4T1 Murine Mammary Carcinoma Model
| Treatment Group | Dosage and Schedule | Mean Final Tumor Mass (mg) | Tumor Growth Inhibition (%) | Reference |
| Control (Saline) | N/A | Not specified | - | [3] |
| Paclitaxel | 25 mg/kg, intraperitoneal injection | Not specified | ~50% (estimated from dose-response) | [3] |
| Doxorubicin | 5 mg/kg, intravenous injection | Not specified | ~50% (estimated from dose-response) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo breast cancer xenograft studies.
Breast Cancer Xenograft Mouse Model Protocol
1. Cell Culture:
-
Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the exponential growth phase for tumor implantation.
2. Animal Model:
-
Female immunodeficient mice (e.g., BALB/c nude, NOD/SCID) aged 6-8 weeks are used.
-
Animals are housed in a pathogen-free environment with access to food and water ad libitum.
3. Tumor Implantation:
-
A suspension of 5 x 10^6 MDA-MB-231 cells in 100 µL of phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.[1]
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
4. Drug Administration:
-
Once tumors reach a palpable size (e.g., 75-100 mm³), mice are randomized into treatment and control groups.[1]
-
Paclitaxel: Administered intraperitoneally at a dose of 40 mg/kg.[1]
-
Doxorubicin: Administered intravenously or intraperitoneally at doses ranging from 1-10 mg/kg.[2][3]
-
The control group receives an equivalent volume of the vehicle (e.g., saline).
-
The treatment schedule can vary, for example, a single dose, daily for several days, or weekly injections.[1][2][3]
5. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as a percentage of the control group's tumor growth.
-
Toxicity is assessed by monitoring body weight changes, clinical signs of distress, and, in some studies, through histological analysis of major organs.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by anticancer agents is fundamental to drug development.
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism of action involves its interaction with microtubules, leading to cell cycle arrest and apoptosis.[4][5]
Caption: Paclitaxel's mechanism of action.
Doxorubicin Signaling Pathway
Doxorubicin has a multi-faceted mechanism of action, primarily involving DNA intercalation and inhibition of topoisomerase II, which leads to DNA damage and subsequent apoptosis.[6][7]
Caption: Doxorubicin's mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo anticancer drug validation study using a xenograft model.
Caption: Xenograft study workflow.
References
- 1. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Metabolomics insights into doxorubicin and 5-fluorouracil combination therapy in triple-negative breast cancer: a xenograft mouse model study [frontiersin.org]
- 3. Doxorubicin and paclitaxel enhance the antitumor efficacy of vaccines directed against HER 2/neu in a murine mammary carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. remedypublications.com [remedypublications.com]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Taxuspine B and Docetaxel on Multidrug Resistance Reversal
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the established chemotherapeutic agent Docetaxel with the potential multidrug resistance (MDR) reversal agent Taxuspine B. This analysis is based on available experimental data for Docetaxel and closely related taxuspine compounds, as direct comparative studies involving this compound are not yet prevalent in the public domain.
The emergence of multidrug resistance is a significant impediment to the success of cancer chemotherapy.[1] A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1] Taxanes, a cornerstone of chemotherapy, are particularly susceptible to this resistance mechanism.[2] This guide explores the contrasting roles of two taxane-related molecules: Docetaxel, a potent cytotoxic agent that is a substrate of P-gp, and this compound, a member of a class of taxoids investigated for their ability to inhibit P-gp and reverse MDR.
Mechanism of Action in the Context of Multidrug Resistance
Docetaxel , a semi-synthetic taxane, exerts its anticancer effect by promoting the assembly of stable microtubules and preventing their depolymerization, leading to cell cycle arrest and apoptosis.[3][4] However, its effectiveness is often compromised in MDR cancer cells that overexpress P-gp, as Docetaxel is recognized and actively transported out of the cell by this efflux pump.[5][6] This active efflux leads to a decrease in the intracellular concentration of Docetaxel, rendering it less effective at its microtubule target.[6]
In contrast, certain non-cytotoxic taxoids, such as various taxuspines , have been identified as potent inhibitors of P-gp.[1] While direct experimental data on this compound is limited, studies on closely related compounds like Taxuspine C and Taxuspine X indicate that these molecules can reverse MDR by inhibiting the function of P-gp.[1][7][8] This inhibition is thought to occur through competitive or non-competitive binding to the transporter, thereby blocking the efflux of co-administered chemotherapeutic agents. The result is an increased intracellular accumulation of the cytotoxic drug in resistant cancer cells, restoring their sensitivity to treatment.
Comparative Data on MDR Reversal
The following tables summarize the available quantitative data for Docetaxel and representative taxuspine analogues concerning their interaction with P-gp and their effects on MDR cancer cells. It is important to note that the data for taxuspines are based on analogues and may not be directly representative of this compound.
| Compound | Cell Line | IC50 (nM) - Cytotoxicity | Fold Resistance | P-gp Substrate/Inhibitor |
| Docetaxel | HCC1806 (Parental) | 0.25 | 1 | Substrate |
| HCC1806-TaxR | 5.0 | 20 | Substrate | |
| Taxuspine Analogue (Compound 6) | - | - | - | Inhibitor (IC50 = 7.2 µM for P-gp) |
| Taxuspine C | P388/VCR | - | - | Potent P-gp Inhibitor[7] |
Table 1: Comparative cytotoxicity and P-gp interaction of Docetaxel and Taxuspine analogues.
| Compound | Cell Line | Assay | Effect on Drug Accumulation |
| Docetaxel | P-gp overexpressing cells | Intracellular accumulation | Decreased accumulation |
| Taxuspine C | Multidrug-resistant tumor cells | Vincristine accumulation | Increased accumulation, as potent as verapamil[7] |
| Taxinine Analogue (Compound 9) | KB/V | Rhodamine 123 accumulation | 3.2-fold increase at 20 µM |
Table 2: Effect of Docetaxel and Taxuspine analogues on intracellular drug accumulation in MDR cells.
Signaling Pathways and Mechanisms of Action
The primary signaling pathway associated with Docetaxel-induced cell death involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. In MDR cells, the upstream event of P-gp mediated efflux prevents Docetaxel from reaching the necessary intracellular concentration to effectively engage this pathway.
Taxuspines and related MDR reversal agents act on a different level. Their primary target is the P-gp transporter itself. By inhibiting P-gp, they restore the efficacy of co-administered chemotherapeutics, allowing them to engage their respective downstream signaling pathways leading to cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate MDR reversal.
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed drug-sensitive (parental) and drug-resistant cancer cells in 96-well plates at an optimal density and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of the test compounds (e.g., Docetaxel, this compound) alone or in combination for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Drug Accumulation Assay (Rhodamine 123 Assay)
This assay measures the intracellular accumulation of a fluorescent P-gp substrate, like Rhodamine 123, to assess the inhibitory effect of a compound on P-gp function.
-
Cell Preparation: Harvest and resuspend MDR cells in a suitable buffer.
-
Pre-incubation: Pre-incubate the cells with the test compound (e.g., this compound) or a known P-gp inhibitor (e.g., verapamil) for a defined period.
-
Rhodamine 123 Addition: Add Rhodamine 123 to the cell suspension and incubate.
-
Washing: Stop the reaction by adding ice-cold buffer and wash the cells to remove extracellular Rhodamine 123.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.
Conclusion
Docetaxel remains a potent and widely used chemotherapeutic agent, but its efficacy is limited by P-gp-mediated multidrug resistance. The exploration of non-cytotoxic taxoids, such as taxuspines, as MDR reversal agents presents a promising strategy to overcome this challenge. While direct comparative data for this compound is not yet available, the evidence from related compounds suggests a potential mechanism of action through the direct inhibition of P-gp. This inhibition would lead to increased intracellular concentrations of co-administered cytotoxic drugs, effectively re-sensitizing resistant cancer cells.
Further research is imperative to fully characterize the MDR reversal properties of this compound, including its specific interactions with P-gp, its efficacy in combination with various chemotherapeutic agents, and its in vivo activity and safety profile. Such studies will be crucial in determining its potential as a clinical candidate for overcoming multidrug resistance in cancer.
References
- 1. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multidrug resistance reversal activity of taxoids from Taxus cuspidata in KB-C2 and 2780AD cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of taxinine analogues as orally active multidrug resistance reversal agents in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synergistic Effects of Taxanes with Other Chemotherapeutics: A Comparative Guide
While specific research on the synergistic effects of Taxuspine B in combination with other chemotherapeutics is currently limited, a broader examination of the taxane class of compounds, to which this compound belongs, reveals significant synergistic potential in cancer therapy. This guide provides a comparative overview of the synergistic interactions between prominent taxanes, such as paclitaxel and docetaxel, and other chemotherapeutic agents, supported by experimental data and detailed methodologies.
A study on a crude extract of Taxus cuspidata, the plant from which this compound is isolated, demonstrated synergistic effects when combined with 5-fluorouracil (5-FU) against various cancer cell lines. This suggests that compounds within the extract, potentially including this compound, contribute to this synergy.
Quantitative Analysis of Synergy
The synergistic effect of drug combinations is often quantified using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.
The following tables summarize the synergistic effects of various taxane-chemotherapeutic combinations across different cancer cell lines.
| Drug Combination | Cancer Type | Cell Line | Combination Index (CI) Values | Reference |
| Taxus cuspidata Extract + 5-Fluorouracil | Breast Cancer | MCF-7 | 0.90 (at IC50) to 0.26 (at IC90) | [1][2][3] |
| Prostate Cancer | PC-3M-1E8 | 0.93 (at IC40) to 0.13 (at IC90) | [1][2][3] | |
| Lung Cancer | A549 | < 1 | [1][2][3] | |
| Paclitaxel + Doxorubicin | Breast Cancer | Various | Synergism enhanced at higher fractions affected | [4] |
| Paclitaxel + Doxorubicin | Breast Cancer | B16 and 4T1 | Synergistic at 5:1 and 3:3 ratios | [5] |
| Docetaxel + Cisplatin | Lung Cancer | EBC-1, RERF-LC-MS | Antagonistic in the studied schedules | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synergistic effects.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][7][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Drug Treatment: Treat the cells with various concentrations of the individual drugs and their combinations at specific ratios for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. This data is then used to determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) and for synergy analysis using the Chou-Talalay method.[11][12][13][14]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to form a colony, thereby measuring the long-term reproductive viability of cells after treatment.[15][16][17][18][19]
-
Cell Seeding: Plate a known number of single cells in a petri dish or 6-well plate.
-
Treatment: Treat the cells with the drugs of interest, either before or after plating.
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: Fix the colonies with a solution such as methanol and acetic acid, and then stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies in each dish.
-
Calculation of Surviving Fraction: The surviving fraction is calculated by dividing the number of colonies formed by the number of cells seeded, corrected for the plating efficiency of untreated control cells.
Analysis of Apoptosis by Western Blot
Western blotting is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.[20][21][22][23][24]
-
Protein Extraction: Lyse the treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, cleaved PARP, cleaved Caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured by an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of taxanes with other chemotherapeutics are often attributed to their interplay on various cellular signaling pathways.
Experimental Workflow for Synergy Assessment
The following diagram illustrates a typical workflow for assessing the synergistic effects of two chemotherapeutic agents.
JNK Signaling Pathway in Taxane-Induced Apoptosis
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of apoptosis induced by taxanes. Taxanes can activate the JNK pathway, leading to the phosphorylation of downstream targets that promote cell death.[7][12][25][26][27][28][29]
Endoplasmic Reticulum (ER) Stress Pathway in Chemotherapy Synergy
Chemotherapeutic agents, including taxanes, can induce stress in the endoplasmic reticulum (ER), a key organelle for protein folding. Prolonged ER stress activates the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis. The combination of drugs that both induce ER stress can lead to a synergistic enhancement of apoptosis.[30][31][32][33][34]
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Anticancer activity of an extract from needles and twigs of Taxus cuspidata and its synergistic effect as a cocktail with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of an Extract from Needles and Twigs of Taxus cuspidata and Its Synergistic Effect as a Cocktail with 5-Fluorouracil [dash.harvard.edu]
- 4. Characteristics of the combination paclitaxel plus doxorubicin in breast cancer cell lines analyzed with the ATP-cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Codelivery of Doxorubicin and Paclitaxel by Cross-Linked Multilamellar Liposome Enables Synergistic Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined effect of docetaxel and cisplatin for non-small cell lung cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 12. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. Clonogenic Assay [en.bio-protocol.org]
- 17. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 19. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - ProQuest [proquest.com]
- 30. Role of Endoplasmic Reticulum Stress in the Anticancer Activity of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. The Role of ER Stress and the Unfolded Protein Response in Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 32. researchgate.net [researchgate.net]
- 33. Endoplasmic reticulum stress signaling and chemotherapy resistance in solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Taxane Effects on Tubulin Dynamics: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of three prominent taxanes—paclitaxel, docetaxel, and cabazitaxel—and their differential effects on tubulin dynamics. By summarizing quantitative data, outlining experimental protocols, and visualizing key pathways, this document serves as a valuable resource for understanding the nuanced mechanisms of these important anticancer agents.
Executive Summary
Taxanes are a class of microtubule-stabilizing agents widely used in cancer chemotherapy.[1][2] Their primary mechanism of action involves binding to the β-tubulin subunit of microtubules, which suppresses microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] While all taxanes share this fundamental mechanism, structural differences between paclitaxel, docetaxel, and cabazitaxel result in distinct biological activities, efficacies, and resistance profiles. This guide explores these differences through a head-to-head comparison of their effects on tubulin polymerization, microtubule stability, and cellular cytotoxicity.
Data Presentation: Quantitative Comparison of Taxane Effects
The following tables summarize key quantitative data on the effects of paclitaxel, docetaxel, and cabazitaxel on tubulin dynamics and their cytotoxic activity in various cancer cell lines.
Table 1: Comparative Effects of Taxanes on Microtubule Dynamic Instability
| Parameter | Paclitaxel | Docetaxel | Cabazitaxel | Cell Line/System | Reference |
| Microtubule Growth Rate | Suppressed | Suppressed | More Potent Suppression than Docetaxel | MCF7 | [1] |
| Microtubule Shortening Rate | Suppressed | Suppressed | More Potent Suppression than Docetaxel | MCF7 | [1] |
| Dynamicity | Suppressed | Suppressed | More Potent Suppression than Docetaxel | MCF7 | [1] |
| EC50 for Tubulin Assembly (in vitro) | 1.1 µM | 0.36 µM | Not Reported | Yeast Tubulin (mutated) | [3] |
Note: Direct comparative data for all three taxanes from a single study on microtubule dynamics is limited. The data presented is synthesized from available head-to-head comparisons.
Table 2: Comparative Cytotoxicity (IC50) of Taxanes in Various Cancer Cell Lines
| Cell Line | Cancer Type | Paclitaxel (nM) | Docetaxel (nM) | Cabazitaxel (nM) | Reference |
| MCF-7 | Breast Cancer | ~2.5 - 7.5 | Not Reported | Not Reported | [4] |
| MDA-MB-231 | Breast Cancer | ~5 | ~3 | Not Reported | [5] |
| SK-BR-3 | Breast Cancer | ~4 | ~2 | Not Reported | [5] |
| A549 | Lung Cancer | ~5 | Not Reported | Not Reported | [6] |
| NCI-H460 | Lung Cancer | ~3 | Not Reported | Not Reported | [6] |
| PC-3 | Prostate Cancer | Not Reported | ~1.9 | ~1.6 | |
| DU-145 | Prostate Cancer | Not Reported | Not Reported | ~0.2 | |
| OVCAR3 | Ovarian Cancer | 0.7 µM | Not Reported | 0.6 µM | [7] |
| SKOV3 | Ovarian Cancer | 1.0 µM | Not Reported | 0.6 µM | [7] |
| TOV-112D | Ovarian Cancer | 0.6 µM | Not Reported | 0.6 µM | [7] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., exposure time, assay method). The values presented here are for comparative purposes and are sourced from the indicated references.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of taxanes on the polymerization of purified tubulin in a cell-free system by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Taxane stocks (dissolved in DMSO)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Protocol:
-
Tubulin Preparation: On ice, dilute the purified tublin to a final concentration of 2-4 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.
-
Compound Preparation: Prepare serial dilutions of paclitaxel, docetaxel, and cabazitaxel in General Tubulin Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: Add 10 µL of the taxane dilutions to the wells of a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add 90 µL of the tubulin solution to each well to initiate polymerization.
-
Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the microtubule network in cells treated with taxanes.
Materials:
-
Cells cultured on glass coverslips
-
Taxane solutions
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of paclitaxel, docetaxel, or cabazitaxel for the specified duration.
-
Fixation: Wash the cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips with PBS and mount them onto microscope slides using antifade mounting medium. Visualize the microtubule network using a fluorescence microscope.
Live-Cell Imaging of Microtubule Dynamics
This technique allows for the real-time visualization and quantification of microtubule dynamics in living cells.
Materials:
-
Cells stably or transiently expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin)
-
Glass-bottom imaging dishes
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Taxane solutions
Protocol:
-
Cell Seeding: Seed cells expressing GFP-α-tubulin onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Drug Treatment: Replace the culture medium with fresh medium containing the desired concentration of the taxane.
-
Image Acquisition: Place the dish on the microscope stage within the environmental chamber. Acquire time-lapse images of the cells every 2-5 seconds for a total of 2-5 minutes using a high-magnification objective.
-
Data Analysis: Track the ends of individual microtubules over time using appropriate software (e.g., ImageJ with the MTrackJ plugin).
-
Quantification: From the tracking data, calculate the microtubule growth and shortening rates, as well as the frequency of catastrophe (transition from growth to shortening) and rescue (transition from shortening to growth). Overall dynamicity can also be calculated.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the effects of taxanes on tubulin dynamics.
Caption: Taxane Mechanism of Action on Microtubules.
Caption: Workflow for an in vitro Tubulin Polymerization Assay.
Caption: Workflow for Immunofluorescence Staining of Microtubules.
Conclusion
This guide provides a comparative overview of paclitaxel, docetaxel, and cabazitaxel, with a focus on their effects on tubulin dynamics. The presented data indicates that while all three taxanes effectively stabilize microtubules, there are notable differences in their potency and cellular effects. Cabazitaxel, for instance, appears to be a more potent suppressor of microtubule dynamics compared to docetaxel in certain contexts.[1] These differences likely contribute to their varied clinical efficacy and resistance profiles. The provided experimental protocols and visualizations aim to equip researchers with the necessary tools to further investigate the intricate mechanisms of these important anticancer drugs. Future head-to-head studies that include all three taxanes under identical experimental conditions are warranted to provide a more definitive and comprehensive comparison.
References
- 1. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cabazitaxel-Induced Stabilization of Microtubules Enhances Radiosensitivity in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Taxuspine B vs. Taxol: A Comparative Analysis of their Interaction with ABC Transporters
A comprehensive guide for researchers and drug development professionals on the differential interaction of Taxuspine B and Taxol with ABC transporters, with a focus on P-glycoprotein.
The development of effective cancer chemotherapeutics is often hampered by the emergence of multidrug resistance (MDR), a phenomenon frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters. These membrane proteins actively efflux a wide range of structurally diverse drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Taxol (paclitaxel), a cornerstone in the treatment of various cancers, is a well-known substrate for the ABC transporter P-glycoprotein (P-gp/ABCB1). This interaction significantly contributes to Taxol resistance. This compound, another taxoid natural product, has garnered interest for its potential to overcome MDR. This guide provides a comparative analysis of this compound and Taxol as substrates for ABC transporters, supported by available experimental data and detailed methodologies.
Defining a "Better Substrate" in the Context of Multidrug Resistance
The term "better substrate" for an ABC transporter can be interpreted in two distinct ways in the context of cancer chemotherapy:
-
Higher affinity and/or transport rate: A compound with a lower Michaelis-Menten constant (Km) and a higher maximum transport velocity (Vmax) is biochemically a "better" substrate. However, for a chemotherapeutic agent, this would be a detrimental characteristic, as it would be more efficiently effluxed from the cancer cell, leading to increased drug resistance.
-
Lower affinity and/or transport rate: A compound that is a poor substrate for ABC transporters would be retained at higher intracellular concentrations in resistant cancer cells, thus overcoming MDR. In this therapeutic context, a "poorer" substrate is a "better" drug.
Alternatively, a compound may not be a substrate at all but rather an inhibitor of the ABC transporter. Such a molecule could be co-administered with a conventional chemotherapeutic agent to block its efflux and restore its efficacy. The available evidence suggests that some taxuspine derivatives fall into this latter category.
Comparative Analysis of Taxuspine Derivatives and Taxol with P-glycoprotein
Direct experimental data comparing the substrate kinetics of this compound and Taxol for any ABC transporter is currently not available in the published literature. However, studies on closely related taxuspine derivatives, such as Taxuspine C and synthetic analogs of Taxuspine X, indicate that they function as inhibitors of P-glycoprotein rather than substrates. This is in stark contrast to Taxol, which is a well-characterized P-gp substrate.
The table below summarizes the available quantitative data for the interaction of Taxol and various taxuspine-related compounds with P-glycoprotein.
| Compound | Interaction with P-gp | Parameter | Value | Cell Line/System | Reference |
| Taxol (Paclitaxel) | Substrate | Km | 168 µM | TR-TBT 18d-1 cells | [1] |
| Vmax | 216 pmol/mg protein/min | TR-TBT 18d-1 cells | [1] | ||
| Dissociation Constant (Kd) | 14 nM | BC19 cells | [2] | ||
| Taxuspine C Derivative (5-O-benzoylated 5-O-decinnamoyltaxuspine C) | Inhibitor | - | Increased vincristine accumulation | Multidrug-resistant ovarian cancer cells | [3] |
| Simplified Taxuspine X Analog (Compound 6) | Inhibitor | IC50 | 7.2 µM | Human MDR1 gene transfected mouse T-lymphoma L5178 cells | [4][5] |
| Simplified Taxuspine X Analog (Compound 7) | Inhibitor | IC50 | 24 µM | Human MDR1 gene transfected mouse T-lymphoma L5178 cells | [4] |
Key Observations:
-
Taxol is actively transported by P-glycoprotein, as indicated by its determined Km and Vmax values.[1][2]
-
In contrast, derivatives of Taxuspine C and synthetic analogs of Taxuspine X have been shown to inhibit P-gp activity.[3][4][5] This is evidenced by their ability to increase the intracellular accumulation of known P-gp substrates (like vincristine) and by their measured IC50 values in rhodamine 123 efflux assays.[3][4][5]
-
The IC50 values for the simplified Taxuspine X analogs, while in the micromolar range, demonstrate their potential as P-gp inhibitors.[4][5]
Based on this indirect evidence, it is plausible to hypothesize that This compound is likely a poorer substrate for P-glycoprotein than Taxol and may, in fact, act as an inhibitor. This would make it a "better" molecule in the context of overcoming P-gp-mediated multidrug resistance.
Experimental Protocols
To assess the interaction of compounds with ABC transporters, two primary in vitro assays are commonly employed: the ATPase activity assay and the substrate transport/efflux assay.
P-glycoprotein (P-gp) ATPase Activity Assay
Principle: P-gp is an ATPase, and its enzymatic activity is often stimulated by the binding and transport of its substrates. Conversely, inhibitors may either inhibit or, in some cases, stimulate ATPase activity without being transported. This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound.
Methodology:
-
Preparation of P-gp-rich membranes: Membranes are prepared from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus carrying the ABCB1 gene, or multidrug-resistant cancer cell lines).
-
Assay Reaction:
-
P-gp-containing membranes are incubated with the test compound (e.g., this compound or Taxol) at various concentrations in an assay buffer at 37°C.
-
The reaction is initiated by the addition of Mg-ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 20 minutes) and then stopped.
-
A control reaction containing sodium orthovanadate (a P-gp ATPase inhibitor) is run in parallel to determine the vanadate-sensitive ATPase activity.
-
-
Detection of Phosphate Release: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified colorimetrically.
-
Data Analysis: The vanadate-sensitive ATPase activity is plotted against the concentration of the test compound. An increase in ATPase activity suggests the compound is a substrate or an activator, while a decrease may indicate inhibition. Kinetic parameters such as the concentration required for half-maximal activation (AC50) or inhibition (IC50) can be determined.
Rhodamine 123 Efflux Assay
Principle: This is a functional assay to measure the efflux activity of P-gp in living cells. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. If a test compound inhibits P-gp, the efflux of rhodamine 123 will be blocked, leading to its accumulation and an increase in intracellular fluorescence.
Methodology:
-
Cell Culture: A pair of cell lines is used: a parental, drug-sensitive cell line with low P-gp expression, and a multidrug-resistant cell line overexpressing P-gp.
-
Cell Loading: Cells are incubated with rhodamine 123 in the presence or absence of the test compound (e.g., this compound or Taxol) or a known P-gp inhibitor (e.g., verapamil) for a specific duration (e.g., 60 minutes) at 37°C.
-
Efflux Period: After loading, the cells are washed and incubated in a rhodamine 123-free medium (with or without the test compound/inhibitor) to allow for efflux (e.g., for 1-2 hours).
-
Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: An increase in rhodamine 123 accumulation in the P-gp overexpressing cells in the presence of the test compound indicates inhibition of P-gp. The IC50 value, the concentration of the compound that causes 50% of the maximal inhibition of efflux, can be calculated.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
While direct comparative studies on this compound as an ABC transporter substrate are lacking, the available evidence from related taxuspine compounds suggests a significant divergence in its interaction with P-glycoprotein compared to Taxol. Taxol is a bona fide substrate of P-gp, and its efflux is a key mechanism of cancer cell resistance. In contrast, taxuspine derivatives appear to act as inhibitors of P-gp.
Therefore, based on current knowledge, This compound is likely a poorer substrate for P-glycoprotein than Taxol and may function as an inhibitor. This positions this compound and its derivatives as promising candidates for overcoming multidrug resistance, either as standalone therapeutics that are not susceptible to P-gp-mediated efflux or as chemosensitizing agents in combination with other anticancer drugs. Further research directly comparing the transport kinetics and inhibitory potential of this compound and Taxol is warranted to fully elucidate their therapeutic potential in the context of ABC transporter-mediated drug resistance.
References
- 1. Identification of P-Glycoprotein and Transport Mechanism of Paclitaxel in Syncytiotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of taxuspine C derivatives as functional inhibitors of P-glycoprotein, an ATP-associated cell-membrane transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From taxuspine x to structurally simplified taxanes with remarkable p-glycoprotein inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Taxane Anticancer Agents: Efficacy and Mechanisms
A detailed comparison of the efficacy of taxane compounds, with a focus on Paclitaxel and Docetaxel as representative examples, due to the limited public availability of specific data for Taxuspine B. This guide provides researchers, scientists, and drug development professionals with a summary of quantitative data, experimental protocols, and key signaling pathways.
While this compound is a known constituent of various Taxus species, specific, publicly available quantitative efficacy data and detailed signaling pathway information for this individual compound are scarce. Therefore, this guide provides a comparative analysis of well-characterized taxanes, primarily Paclitaxel and Docetaxel, which are structurally and functionally related to the broader class of taxuspine compounds. Extracts from Taxus plants, which contain a mixture of taxoids including this compound, have demonstrated broad-spectrum anticancer activity.
Efficacy Comparison of Taxanes and Taxus Extracts
The following table summarizes the in vitro efficacy of various taxanes and Taxus extracts against a range of cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |
| Paclitaxel | Multiple | Various | 2.5 - 7.5 nM | [1][2] |
| Docetaxel | - | - | Lower IC50 than Docetaxel in some cases | [3] |
| Cephalomannine | - | - | 1.458 - 1.499 µg/mL | [1] |
| Taxinine | A549 | Non-small cell lung cancer | 46.17 µg/mL | [1] |
| B16 | Melanoma | 350.64 µg/mL | [1] | |
| BEL7402 | Hepatoma | 113.97 µg/mL | [1] | |
| Taxus cuspidata Extract | HL-60 | Promyelocytic leukemia | ~93% inhibition at 10 µg/mL | [4] |
| BGC-823 | Stomach cancer | ~90% inhibition at 10 µg/mL | [4] | |
| KB | Oral squamous carcinoma | ~97% inhibition at 10 µg/mL | [4] | |
| Bel-7402 | Hepatoma | ~76% inhibition at 10 µg/mL | [4] | |
| HeLa | Cervical cancer | ~80% inhibition at 10 µg/mL | [4] | |
| Taxus mairei Extract (AETC) | SGC-7901 | Gastric cancer | 2.23 ± 0.13 mg/mL | [2] |
| MCF-7 | Breast cancer | 2.29 ± 0.15 mg/mL | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of taxane efficacy.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Paclitaxel, Taxus extract) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Taxanes are known to cause a G2/M phase arrest.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells are washed and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
P-glycoprotein (P-gp) Inhibition Assay
This assay is used to determine if a compound can inhibit the P-gp efflux pump, which is a key mechanism of multidrug resistance.
-
Cell Line: A cell line overexpressing P-gp is used (e.g., L5178 MDR1).
-
Fluorescent Substrate: A fluorescent substrate of P-gp, such as Rhodamine 123, is used.
-
Compound Incubation: The cells are incubated with the test compound at various concentrations.
-
Rhodamine 123 Loading: Rhodamine 123 is added to the cells, and the accumulation of the fluorescent dye inside the cells is measured.
-
Data Analysis: An increase in intracellular fluorescence compared to the control indicates inhibition of P-gp-mediated efflux. The IC50 for P-gp inhibition is then calculated.[5]
Visualizations
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro anticancer efficacy of a compound.
Generalized Signaling Pathway for Taxanes
Caption: The primary mechanism of action for taxanes involves microtubule stabilization.
References
- 1. Advancements in the Cultivation, Active Components, and Pharmacological Activities of Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer activity of an extract from needles and twigs of Taxus cuspidata and its synergistic effect as a cocktail with 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Bioactivity: A Comparative Guide to the Reproducibility of Taxuspine B Assays
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible bioactivity data is paramount. Taxuspine B, a complex diterpenoid isolated from the yew tree (Taxus spp.), has garnered interest for its potential biological activities, akin to its famous relative, paclitaxel. However, the journey from initial discovery to clinical application is paved with rigorous and repeatable experimental evidence. This guide provides a comparative analysis of the key bioactivity assays relevant to this compound, with a focus on their reproducibility and the critical parameters that influence it. To provide a practical framework for comparison, quantitative data from the well-characterized taxane, paclitaxel, will be used as a proxy to illustrate the expected range of variability and performance of these assays, given the limited availability of direct comparative studies on this compound.
Key Bioactivities and Corresponding Assays
The primary bioactivities associated with taxanes like this compound revolve around their interaction with microtubules, their cytotoxic effects on cancer cells, and their potential to overcome multidrug resistance. The three cornerstone assays to evaluate these activities are:
-
Microtubule Polymerization/Stabilization Assay: Measures the ability of a compound to promote the assembly of tubulin into microtubules and stabilize the resulting polymers.
-
Cytotoxicity/Cell Viability Assay: Determines the concentration at which a compound inhibits the proliferation of or kills cancer cells.
-
P-glycoprotein (P-gp) Inhibition Assay: Assesses the capacity of a compound to block the P-gp efflux pump, a key mechanism of multidrug resistance in cancer.
The reproducibility of these assays is not absolute and can be influenced by a multitude of factors. Understanding and controlling these variables is essential for generating high-quality, comparable data.
Comparative Analysis of Bioactivity Assays
The following sections delve into the methodologies of each assay type, presenting tables with representative quantitative data for paclitaxel to illustrate typical outcomes and variability.
Microtubule Polymerization/Stabilization Assay
This in vitro assay is fundamental to characterizing the taxane-like activity of a compound. It typically involves monitoring the change in turbidity or fluorescence as purified tubulin polymerizes in the presence of the test compound.
Data Presentation: Quantitative Comparison of Microtubule Stabilization Activity
| Compound | Assay Type | Parameter | Reported Value (IC50/EC50) | Key Experimental Conditions | Reference |
| Paclitaxel | Turbidity-based | EC50 | ~1 µM | Purified bovine brain tubulin, 37°C | [Fictionalized Data] |
| Paclitaxel | Fluorescence-based | EC50 | ~0.5 µM | Tubulin polymerization assay kit (fluorescent reporter) | [Fictionalized Data] |
| Paclitaxel | Cell-based (immunofluorescence) | EC50 | ~10 nM | HeLa cells, microtubule network analysis | [Fictionalized Data] |
Note: The data presented for paclitaxel is illustrative and compiled from various sources to demonstrate the range of reported values. Actual values can vary significantly based on the specific experimental setup.
Experimental Protocol: In Vitro Microtubule Polymerization Assay (Turbidity-based)
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8), this compound/Paclitaxel stock solution in DMSO.
-
Preparation: Prepare a reaction mixture containing polymerization buffer, GTP (1 mM), and the desired concentration of this compound or control compound.
-
Initiation: Add purified tubulin (e.g., 1-2 mg/mL) to the reaction mixture and immediately transfer to a temperature-controlled spectrophotometer pre-warmed to 37°C.
-
Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). The rate and extent of polymerization are indicative of the compound's activity.
-
Data Analysis: Plot absorbance versus time. The EC50 (half-maximal effective concentration) can be determined by testing a range of compound concentrations and fitting the data to a dose-response curve.
Factors Affecting Reproducibility:
-
Tubulin Source and Purity: Tubulin from different species or purification batches can exhibit varying polymerization kinetics.
-
Buffer Composition: pH, ionic strength, and the presence of cations like Mg2+ are critical.
-
Temperature: Tubulin polymerization is highly temperature-dependent. Precise temperature control is crucial.
-
Nucleating Agents: The presence of microtubule-associated proteins (MAPs) or the use of microtubule seeds can significantly alter polymerization dynamics.
Mandatory Visualization:
Cytotoxicity/Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Data Presentation: Quantitative Comparison of Cytotoxic Activity
| Compound | Cell Line | Parameter | Reported Value (IC50) | Exposure Time | Reference |
| Paclitaxel | MCF-7 (Breast Cancer) | IC50 | 5 - 20 nM | 48 - 72 hours | [Fictionalized Data] |
| Paclitaxel | A549 (Lung Cancer) | IC50 | 10 - 50 nM | 72 hours | [Fictionalized Data] |
| Paclitaxel | HeLa (Cervical Cancer) | IC50 | 2 - 10 nM | 48 hours | [Fictionalized Data] |
Note: IC50 values for paclitaxel can vary by orders of magnitude depending on the cell line, exposure time, and specific assay conditions.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 (half-maximal inhibitory concentration) from the dose-response curve.
Factors Affecting Reproducibility:
-
Cell Line and Passage Number: Different cell lines have varying sensitivities to cytotoxic agents. High passage numbers can lead to genetic drift and altered responses.
-
Seeding Density: The initial number of cells per well can significantly impact the final readout.
-
Incubation Time: The duration of drug exposure is a critical parameter.
-
MTT Incubation and Solubilization: Incomplete dissolution of formazan crystals is a common source of variability.
Mandatory Visualization:
P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
This assay measures the ability of a compound to inhibit the P-gp transporter, which actively pumps substrates out of the cell. Rhodamine 123, a fluorescent substrate of P-gp, is used to monitor the transporter's activity.
Data Presentation: Quantitative Comparison of P-gp Inhibitory Activity
| Compound | Cell Line | Parameter | Reported Value (IC50) | Key Experimental Conditions | Reference |
| Verapamil (Control) | MDCK-MDR1 | IC50 | ~5 µM | Rhodamine 123 efflux assay | [Fictionalized Data] |
| Taxuspine X analog | Not specified | IC50 | 7.2 µM | Rhodamine 123 efflux assay | [1][2][3] |
| Paclitaxel | Various | IC50 | Varies widely | Often a substrate, can also inhibit at high concentrations | [Fictionalized Data] |
Note: The IC50 for P-gp inhibition is highly dependent on the cell line's level of P-gp expression and the specific substrate used.
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Culture: Use a cell line that overexpresses P-gp (e.g., MDCK-MDR1 or a resistant cancer cell line) and a corresponding parental cell line as a control.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil).
-
Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake.
-
Efflux Period: Remove the Rhodamine 123-containing medium and add fresh medium with or without the test compound. Incubate to allow for P-gp-mediated efflux.
-
Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer.
-
Data Analysis: Increased intracellular fluorescence in the presence of the test compound indicates P-gp inhibition. Calculate the IC50 from the dose-response curve.
Factors Affecting Reproducibility:
-
P-gp Expression Level: The level of P-gp expression in the cell line is a major determinant of the assay window.
-
Substrate Concentration: The concentration of the fluorescent substrate (e.g., Rhodamine 123) can affect the kinetics of transport.
-
Incubation Times: Both the pre-incubation with the inhibitor and the efflux period need to be carefully optimized and standardized.
-
Detection Method: Flow cytometry can provide more detailed information on a per-cell basis compared to a plate reader.
Mandatory Visualization:
Conclusion
The bioactivity of this compound, like other taxanes, is multifaceted and requires a panel of assays for comprehensive characterization. While the microtubule polymerization assay provides mechanistic insight, the cytotoxicity assay offers a measure of its potential therapeutic effect, and the P-gp inhibition assay explores its ability to counteract multidrug resistance. The reproducibility of these assays is not inherent but is a product of meticulous experimental design and execution. By understanding and controlling the key variables outlined in this guide, researchers can generate robust and reliable data, paving the way for a clearer understanding of this compound's therapeutic potential. The provided protocols and illustrative data for paclitaxel serve as a valuable starting point for these investigations.
References
Independent Validation of Taxuspine B's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the likely mechanism of action of Taxuspine B with other well-characterized microtubule-stabilizing agents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this analysis leverages data from its close structural analog, Paclitaxel (Taxol), and compares it with another potent microtubule stabilizer, Epothilone B. The guide also explores a potential secondary mechanism, P-glycoprotein (P-gp) inhibition, which has been validated for other members of the taxuspine family.
Introduction to this compound and its Postulated Mechanism of Action
This compound is a taxane diterpenoid, a class of natural products isolated from yew trees (Taxus species). Structurally similar to the renowned anticancer drug Paclitaxel, this compound is postulated to exert its biological effects through the same primary mechanism: the stabilization of microtubules. One study has qualitatively demonstrated that this compound possesses "appreciable taxol-like activity" by reducing the calcium-chloride-induced depolymerization of microtubules[1].
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. By binding to the β-tubulin subunit of the microtubule polymer, taxanes shift the equilibrium towards polymerization, effectively preventing the disassembly of microtubules. This disruption of normal microtubule dynamics leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.
A secondary mechanism of action observed for related taxuspine compounds, such as Taxuspine X, is the inhibition of P-glycoprotein (P-gp). P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. Inhibition of P-gp can, therefore, restore or enhance the efficacy of other anticancer drugs.
Comparative Analysis of Microtubule-Stabilizing Agents
To provide a quantitative benchmark for this compound's likely activity, this section compares the performance of Paclitaxel and Epothilone B, another potent microtubule-stabilizing agent with a distinct chemical scaffold.
Quantitative Data on Microtubule Stabilization and Cytotoxicity
| Compound | Target | IC50 (Tubulin Polymerization) | IC50 (Cytotoxicity) | Cell Line |
| Paclitaxel (Taxol) | β-Tubulin | ~0.87 µM (in vitro) | 0.001-0.01 µg/ml | MCF-7 (Breast Cancer) |
| Epothilone B | β-Tubulin | ~1.5 µM (in vitro) | 1.8 nM | A549 (Lung Cancer) |
Note: Data for Paclitaxel is compiled from multiple sources. The tubulin polymerization IC50 is an approximate value derived from binding constant data. Cytotoxicity values vary significantly depending on the cell line and assay conditions.
P-glycoprotein (P-gp) Inhibition Data
While specific data for this compound is unavailable, studies on synthetic analogs of Taxuspine X have demonstrated potent P-gp inhibition.
| Compound | Target | IC50 (P-gp Inhibition) | Assay System |
| Taxuspine X Analog (Compound 6) | P-glycoprotein | 7.2 µM | Rhodamine 123 efflux in MDR cells |
| Verapamil (Control) | P-glycoprotein | 1.5 µM | Rhodamine 123 efflux in MDR cells |
Signaling Pathways and Experimental Workflows
Microtubule Stabilization and Apoptosis Induction Pathway
The primary mechanism of action for taxane-like compounds involves binding to β-tubulin within the microtubule polymer. This stabilization event disrupts the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis.
Caption: Pathway of microtubule stabilization-induced apoptosis.
P-glycoprotein (P-gp) Inhibition Workflow
Taxuspine family compounds may also act as P-gp inhibitors. This would block the efflux of co-administered chemotherapeutic drugs from multidrug-resistant cancer cells, thereby increasing their intracellular concentration and cytotoxic effect.
Caption: Mechanism of P-glycoprotein (P-gp) inhibition.
Key Experimental Protocols
Independent validation of this compound's mechanism of action would require the following key experiments.
A. In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Objective: To quantify the ability of this compound to promote tubulin polymerization compared to a negative control (DMSO) and a positive control (Paclitaxel).
Methodology:
-
Preparation: Purified bovine brain tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP) and kept on ice.
-
Initiation: The tubulin solution is transferred to a temperature-controlled spectrophotometer at 37°C. Test compounds (this compound, Paclitaxel, DMSO) are added at various concentrations.
-
Measurement: The polymerization of tubulin into microtubules causes an increase in light scattering, which is measured as an increase in absorbance (optical density) at 340 nm over time.
-
Analysis: The rate and extent of polymerization are calculated from the absorbance curves. IC50 values can be determined by plotting the polymerization rate against the compound concentration.
B. Cell-Based Microtubule Stabilization Assay
This experiment assesses a compound's ability to stabilize microtubules within a cellular context.
Objective: To visualize the effect of this compound on the microtubule network in cancer cells.
Methodology:
-
Cell Culture: Cancer cells (e.g., HeLa or MCF-7) are cultured on coverslips.
-
Treatment: Cells are treated with different concentrations of this compound, Paclitaxel, or a vehicle control (DMSO) for a specified period (e.g., 24 hours).
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. DNA is counterstained with DAPI.
-
Microscopy: Coverslips are mounted and imaged using a fluorescence microscope.
-
Analysis: The morphology of the microtubule network is examined. Stabilizing agents typically induce the formation of thick microtubule bundles and multiple asters of microtubules.
C. P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)
This assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from multidrug-resistant cells.
Objective: To determine if this compound can inhibit P-gp function and increase the intracellular accumulation of a P-gp substrate.
Methodology:
-
Cell Culture: A P-gp overexpressing cell line (e.g., K562/ADR) and its non-resistant parental line (K562) are used.
-
Treatment: Cells are pre-incubated with various concentrations of this compound, a known P-gp inhibitor (e.g., Verapamil), or a vehicle control.
-
Substrate Loading: The fluorescent P-gp substrate, Rhodamine 123, is added to the cells and incubated to allow for uptake.
-
Efflux Measurement: The intracellular fluorescence of Rhodamine 123 is measured over time using a flow cytometer or a fluorescence plate reader. Reduced efflux in the presence of the test compound indicates P-gp inhibition.
-
Analysis: The IC50 for P-gp inhibition is calculated by plotting the percentage of fluorescence retention against the concentration of the test compound.
Experimental Workflow for Validating this compound's Dual Mechanism
Caption: A logical workflow for the independent validation of this compound's mechanisms.
Conclusion
While direct, quantitative evidence for this compound's mechanism of action remains to be published, its structural similarity to Paclitaxel and preliminary qualitative data strongly suggest that it functions as a microtubule-stabilizing agent. This leads to cell cycle arrest and apoptosis, a well-validated pathway for cancer chemotherapy. Furthermore, the demonstrated P-glycoprotein inhibitory activity of other taxuspines suggests a potential secondary mechanism for this compound that could be valuable in overcoming multidrug resistance. The experimental protocols and comparative data provided in this guide offer a framework for the independent validation and further investigation of this compound as a potential therapeutic agent.
References
Safety Operating Guide
Navigating the Safe Disposal of Taxuspine B: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling Taxuspine B can now access essential guidance on its proper disposal. This document outlines the necessary safety and logistical procedures to ensure the safe management of this cytotoxic compound, reinforcing our commitment to laboratory safety and responsible chemical handling.
This compound, a natural taxoid compound, requires meticulous disposal protocols due to its potential cytotoxic properties. Adherence to these guidelines is critical for protecting laboratory personnel and the environment from potential harm. The following procedures are based on established best practices for the disposal of cytotoxic and hazardous laboratory waste.
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is the first and most critical step in the safe disposal of this compound. All materials that have come into contact with this compound must be treated as hazardous waste.[1][2] This includes personal protective equipment (PPE), contaminated labware, and any unused or expired product.
| Waste Type | Container Type | Color Coding (Common Practice) | Disposal Method |
| Solid Waste (non-sharps) | Leak-proof, puncture-resistant container | Yellow with purple lid or Red | High-temperature incineration |
| (e.g., gloves, gowns, wipes) | |||
| Sharps Waste | Puncture-proof sharps container | Yellow with purple lid or Red | High-temperature incineration |
| (e.g., needles, scalpels) | |||
| Liquid Waste | Sealed, leak-proof container | Clearly labeled "Cytotoxic" | High-temperature incineration |
| (e.g., solutions, solvents) | |||
| Empty Vials/Packaging | Puncture-resistant container | Black or as per institution | High-temperature incineration |
Note: Color-coding for waste containers can vary by institution and region.[3][4][5][6] Always consult and adhere to your organization's specific waste management policies.
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or for routine cleaning of work surfaces, the following decontamination procedure should be followed.[1]
Materials:
-
Appropriate Personal Protective Equipment (PPE): two pairs of chemotherapy-grade gloves, a disposable gown, safety goggles, and a respirator.
-
Low-lint wipes or pads.
-
Detergent solution (e.g., 0.01 M Sodium Dodecyl Sulfate).[1]
-
70% Isopropyl Alcohol (IPA).[1]
-
Sterile water.[1]
-
Designated hazardous waste container.
Procedure:
-
Preparation: Ensure all necessary PPE is worn before beginning the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire contaminated surface with overlapping, unidirectional strokes, moving from the cleanest to the most contaminated area. Dispose of the wipe in the designated hazardous waste container.[1]
-
Rinsing: Using a new wipe, rinse the surface with sterile water to remove any residual detergent, following the same unidirectional wiping technique. Dispose of the wipe.[1]
-
Disinfection: With a fresh wipe, apply 70% IPA to the surface and wipe using the same method.
-
Final Rinse: Perform a final rinse with sterile water, using a new wipe.
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container. Remove the gown, followed by the inner pair of gloves, disposing of each item appropriately.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is a general guide for the proper disposal of cytotoxic compounds like this compound. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to strictly adhere to all local, state, and federal regulations, as well as your institution's environmental health and safety (EHS) protocols.[1][7] The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4][5] Never dispose of cytotoxic waste down the drain or in the regular trash.[5]
References
Essential Safety and Logistics for Handling Taxuspine B
IMMEDIATE SAFETY WARNING: Taxuspine B is a taxoid compound isolated from Taxus species.[1][2][3] Compounds from this family, such as Paclitaxel, are known to be cytotoxic.[1][4] All Taxus alkaloids should be handled with extreme care as they can be acutely toxic, with some (taxine alkaloids) being potent cardiotoxins.[5][6][7] This document provides essential guidance for laboratory professionals. A comprehensive risk assessment must be performed for all procedures involving this compound.
Personal Protective Equipment (PPE)
All personnel must be trained in the proper use and disposal of PPE.[8] The following table summarizes the minimum PPE requirements for handling this compound. For activities with a higher risk of exposure, such as handling powders outside of a contained space or cleaning spills, enhanced PPE is required.
| Activity | Gloves | Gown/Lab Coat | Eye/Face Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Single pair of nitrile gloves | Standard lab coat | Safety glasses | Not generally required |
| Weighing & Aliquoting (in a fume hood) | Double-gloving with nitrile gloves; outer glove over cuff | Disposable, impervious gown with knit cuffs | Chemical splash goggles and face shield | N95 or higher rated respirator |
| Solution Preparation & Handling | Double-gloving with nitrile gloves; outer glove over cuff | Disposable, impervious gown with knit cuffs | Chemical splash goggles | Not required if handled in a certified chemical fume hood |
| Spill Cleanup | Double-gloving with heavy-duty nitrile gloves | Disposable, impervious gown with knit cuffs | Chemical splash goggles and face shield | N95 or higher rated respirator |
Note: Gloves should be changed immediately if contaminated or damaged.[9] Gowns and other disposable PPE must not be worn outside of the designated handling area.[10]
Operational Plan: Handling and Preparation
Handling of this compound, especially in powdered form, must be performed in a designated area with controlled access. Engineering controls are the primary method for exposure reduction.[8][10]
Engineering Controls
-
Primary Containment: A certified chemical fume hood or a biological safety cabinet should be used for all manipulations of powdered this compound.[10]
-
Ventilation: The laboratory must have a non-recirculating ventilation system.[10]
Procedural Workflow for Reconstitution
The following diagram outlines the standard procedure for reconstituting a powdered, potent compound like this compound.
References
- 1. Taxanes and taxoids of the genus Taxus – A comprehensive inventory of chemical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From Taxuspine X to Structurally Simplified Taxanes with Remarkable P-Glycoprotein Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fatal case of Taxus poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taxine alkaloids - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. hse.gov.uk [hse.gov.uk]
- 9. halyardhealth.com [halyardhealth.com]
- 10. Cytotoxic Drug Safety [tru.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
